(5-(Trifluoromethyl)pyridin-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXWWUSUDCTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563705 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-59-6 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (5-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document details the most plausible and documented synthetic pathways, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most common and practical starting materials are derivatives of 5-(trifluoromethyl)pyridine, such as the corresponding carboxylic acid, ester, or aldehyde. The primary synthetic transformations involve the reduction of these functional groups to the desired primary alcohol.
A logical workflow for the synthesis of this compound is depicted below, starting from commercially available precursors.
Caption: General synthetic workflow for this compound.
Key Synthetic Approaches
Two primary and highly effective methods for the synthesis of this compound are detailed below:
-
Reduction of 5-(Trifluoromethyl)nicotinaldehyde: This is a direct and efficient method that utilizes a mild reducing agent to convert the aldehyde functionality to a primary alcohol.
-
Reduction of 5-(Trifluoromethyl)nicotinic Acid or its Esters: This approach involves the use of a more powerful reducing agent to convert the carboxylic acid or ester group to the corresponding alcohol.
Method 1: Reduction of 5-(Trifluoromethyl)nicotinaldehyde with Sodium Borohydride
This method is often preferred due to the mild reaction conditions and the high chemoselectivity of sodium borohydride for aldehydes.
An In-depth Technical Guide to the NMR Spectroscopic Characterization of (5-(Trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure, dynamics, and environment of chemical compounds. For drug development professionals and researchers, a thorough structural elucidation of novel chemical entities is a critical step in the discovery and optimization pipeline. This guide focuses on the characterization of (5-(Trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the trifluoromethyl-pyridine motif in bioactive molecules.
This technical document outlines the standard protocols for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra for the comprehensive characterization of this compound. While a complete, experimentally verified dataset for this specific isomer is not publicly available in the searched resources, this guide provides a framework for its characterization and presents data for a closely related isomer to illustrate the expected spectral features.
Data Presentation
A complete NMR characterization of this compound would involve the acquisition and analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The expected signals and their characteristics would be summarized as follows.
Note: The following tables are illustrative templates. Specific chemical shifts (δ), coupling constants (J), and multiplicities will need to be determined from experimental data.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | s | 1H | ||
| H4 | s | 1H | ||
| H6 | s | 1H | ||
| -CH₂OH | s | 2H | ||
| -OH | br s | 1H |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 | |||
| C3 | |||
| C4 | |||
| C5 | q | ||
| C6 | |||
| -CH₂OH | |||
| -CF₃ | q | ¹JCF ≈ 272 |
Table 3: ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | ~ -63 | s |
Experimental Protocols
A standardized protocol for the NMR analysis of a small molecule like this compound is crucial for obtaining high-quality, reproducible data.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if solubility is an issue.
-
Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm for ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
NMR Data Acquisition
The following is a general workflow for acquiring NMR data. Specific parameters may need to be optimized based on the instrument and sample.
Spectrometer Parameters
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A wider spectral width may be necessary depending on the chemical environment of the fluorine atoms.
-
Number of Scans: 16-64 scans are usually adequate.
-
Relaxation Delay (d1): 1-2 seconds.
-
Structural Elucidation Pathway
The process of determining the structure of this compound from its NMR spectra follows a logical progression.
Conclusion
Analysis of (5-(Trifluoromethyl)pyridin-3-yl)methanol: Current Status of Crystal Structure Data
A comprehensive search for the crystal structure of (5-(Trifluoromethyl)pyridin-3-yl)methanol reveals a notable absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no deposited crystal structure or peer-reviewed publication detailing the single-crystal X-ray diffraction analysis of this compound could be identified. Consequently, the creation of an in-depth technical guide on its crystal structure is not feasible at this time.
For a detailed crystal structure analysis, specific experimental data from X-ray crystallography is required. This typically includes:
-
Crystallographic Information File (CIF): A standard file format containing all the necessary information about the crystal structure, including unit cell dimensions, atomic coordinates, and experimental parameters.
-
Published Research: A scientific paper describing the synthesis, crystallization, and subsequent structure determination of the compound.
Without this foundational data, key components of a technical guide, such as quantitative data tables of bond lengths, angles, and crystallographic parameters, as well as detailed experimental protocols for its specific crystallization and data collection, cannot be generated.
General Information on this compound
While the crystal structure remains unelucidated in the public domain, general information regarding the chemical properties and synthesis of this compound is available.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| CAS Number | 131747-59-6 |
This compound is a substituted pyridine derivative, a class of molecules of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The trifluoromethyl group can significantly influence properties such as metabolic stability and binding affinity.
Hypothetical Workflow for Crystal Structure Analysis
Should the crystal structure of this compound be determined in the future, the general workflow for its analysis would be as follows. This serves as a template for the type of information that would be included in a comprehensive technical guide.
Caption: A generalized workflow from synthesis to final analysis for determining the crystal structure of a small molecule.
detailed synthesis protocol for (5-(Trifluoromethyl)pyridin-3-yl)methanol
An In-Depth Technical Guide to the Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol
For researchers, scientists, and professionals in drug development, this compound is a key building block. The trifluoromethyl group can enhance metabolic stability and binding affinity in pharmaceutical candidates. This guide provides a detailed synthesis protocol, focusing on the reduction of a carboxylic acid derivative, a common and effective method for producing the target alcohol.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through the reduction of a 5-(trifluoromethyl)nicotinic acid derivative. This two-step process involves an initial esterification of the carboxylic acid followed by reduction of the resulting ester to the desired primary alcohol.
Caption: Synthetic route from 5-(Trifluoromethyl)nicotinic acid to the target alcohol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the reduction step, adapted from a similar procedure for a positional isomer.[1] This data is provided as a reference for laboratory-scale synthesis.
| Parameter | Value |
| Starting Ester | 2.0 g (9.75 mmol) |
| Reducing Agent (NaBH₄) | 738 mg (19.5 mmol) |
| Solvent (Methanol) | 30 mL |
| Product Yield (Theoretical) | 1.72 g |
| Reported Actual Yield | 1.6 g (93%) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Esterification of 5-(Trifluoromethyl)nicotinic Acid
This initial step converts the carboxylic acid to its methyl ester, which is generally more amenable to reduction with mild reducing agents.
Caption: Workflow for the esterification of 5-(Trifluoromethyl)nicotinic acid.
Methodology:
-
To a solution of 5-(Trifluoromethyl)nicotinic acid (1.0 eq) in methanol, cooled to 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates completion of the reaction.
-
Remove the solvent under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 5-(trifluoromethyl)nicotinate.
-
If necessary, purify the crude product by silica gel column chromatography.
Step 2: Reduction of Methyl 5-(trifluoromethyl)nicotinate
This is the final step to produce the target alcohol. The protocol is adapted from a reliable procedure for a similar substrate.[1]
Caption: Workflow for the reduction of the intermediate ester to the final alcohol product.
Methodology:
-
Dissolve methyl 5-(trifluoromethyl)nicotinate (e.g., 2 g, 9.75 mmol) in methanol (30 mL) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (e.g., 738 mg, 19.5 mmol) in a single portion.[1]
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[1]
-
Concentrate the mixture under reduced pressure to remove the methanol.[1]
-
Dilute the residue with water (30 mL) and acidify to approximately pH 5 with 1N hydrochloric acid.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the resulting crude product by silica gel column chromatography to afford this compound.[1]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The presented methods are based on established chemical transformations and offer a reliable pathway for laboratory-scale production.
References
Spectroscopic and Spectrometric Characterization of (5-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for the compound (5-(Trifluoromethyl)pyridin-3-yl)methanol. Given the limited availability of specific experimental data in public databases, this document focuses on the predicted spectral characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.
Compound Overview
This compound is a pyridine derivative containing a trifluoromethyl group and a primary alcohol. These functional groups impart specific properties that are valuable in medicinal chemistry and drug development, often influencing metabolic stability and binding affinity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 131747-59-6 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.126 g/mol |
Predicted Spectroscopic Data
The following sections detail the anticipated data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), crucial techniques for the structural elucidation of organic molecules.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 | Strong, Broad | Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic, -CH₂OH) | 2850-2960 | Medium | Stretching |
| C=N, C=C (Pyridine Ring) | 1400-1600 | Medium-Strong | Stretching |
| C-O (Alcohol) | 1000-1260 | Strong | Stretching |
| C-F (Trifluoromethyl) | 1100-1350 | Strong, Multiple Bands | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 177 | Molecular Ion |
| [M+H]⁺ | 178 | Protonated Molecular Ion (in soft ionization techniques like ESI) |
| [M-H]⁺ | 176 | Loss of a hydrogen atom |
| [M-OH]⁺ | 160 | Loss of the hydroxyl radical |
| [M-CH₂OH]⁺ | 146 | Loss of the hydroxymethyl radical |
| [M-CF₃]⁺ | 108 | Loss of the trifluoromethyl radical |
Experimental Protocols
The following are generalized protocols for obtaining IR and MS data for a solid organic compound such as this compound.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum of the sample. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that is useful for determining the fragmentation patterns of organic molecules.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For a direct insertion probe, the solvent is evaporated, and the probe is heated to volatilize the sample into the ion source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity like this compound.
Caption: Workflow for the synthesis and characterization of a chemical compound.
An In-depth Technical Guide to the Solubility Profile of (5-(Trifluoromethyl)pyridin-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (5-(Trifluoromethyl)pyridin-3-yl)methanol in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on the theoretical underpinnings of its solubility, detailed experimental protocols for its determination, and a logical workflow for establishing a complete solubility profile. The inclusion of a trifluoromethyl group significantly influences a molecule's physicochemical properties, a factor that is critical in drug design and development.[1][2]
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals as it can enhance metabolic stability, lipophilicity, and binding affinity.[1][3] The hydroxymethyl (-CH2OH) group provides a site for hydrogen bonding and can be a versatile point for further synthetic modifications.[3] Understanding the solubility of this compound is a crucial first step in its development as a potential active pharmaceutical ingredient (API), as solubility directly impacts bioavailability and formulation strategies.[4]
Predicted Solubility Profile
A comprehensive solubility study should, therefore, investigate a range of solvents with varying polarities.
Data Presentation: A Template for Solubility Profiling
Quantitative solubility data should be systematically organized to facilitate comparison and analysis. The following table serves as a template for presenting experimentally determined solubility data for this compound at a specified temperature.
| Solvent Classification | Solvent | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Polar Protic | Methanol | 32.7 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Ethanol | 24.5 | Data to be determined | Data to be determined | HPLC/UV-Vis | |
| Isopropanol | 19.9 | Data to be determined | Data to be determined | HPLC/UV-Vis | |
| Polar Aprotic | Acetonitrile | 37.5 | Data to be determined | Data to be determined | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | HPLC/UV-Vis | |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | HPLC/UV-Vis | |
| Non-Polar | Toluene | 2.38 | Data to be determined | Data to be determined | Gravimetric/HPLC |
| Dichloromethane (DCM) | 9.08 | Data to be determined | Data to be determined | Gravimetric/HPLC | |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined | Gravimetric/HPLC |
Experimental Protocols for Solubility Determination
The determination of API solubility is a fundamental step in pharmaceutical development.[4] A common and reliable method involves the shake-flask method followed by quantitative analysis.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
HPLC Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant with the appropriate solvent to fall within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
UV-Vis Spectrophotometry:
-
This method is suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance.
-
Similar to the HPLC method, create a calibration curve using standard solutions.
-
Measure the absorbance of the appropriately diluted filtered supernatant and determine the concentration.
-
-
Gravimetric Method:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume of the filtered supernatant to the vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The difference in weight corresponds to the mass of the dissolved solid, from which the solubility can be calculated.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility profile of a pharmaceutical compound.
References
Quantum Chemical Calculations for (5-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development
Introduction
(5-(Trifluoromethyl)pyridin-3-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF3) group and a hydroxymethyl (-CH2OH) group. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful in silico approach to elucidate the electronic and structural properties of such molecules. This guide offers an in-depth overview of the theoretical framework, computational protocols, and interpretation of key quantum chemical data for this compound, aimed at researchers, scientists, and professionals in drug development.
Computational Methodology and Protocols
The theoretical calculations detailed herein are based on established protocols for similar pyridine derivatives, providing a robust framework for analysis.
1. Software and Theoretical Level
All quantum chemical calculations can be performed using the Gaussian 16 suite of programs. The molecular properties are determined using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. A Pople-style basis set, 6-311+G(d,p) , is utilized to provide a precise description of the electronic structure.
2. Geometry Optimization
The initial molecular structure of this compound is constructed and subjected to full geometry optimization without any symmetry constraints. This process identifies the global minimum on the potential energy surface, corresponding to the most stable conformation of the molecule. Optimization is complete when the forces acting on each atom are negligible, and the displacement between optimization steps is below a defined threshold.
3. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same B3LYP/6-311+G(d,p) level of theory. This analysis serves two primary purposes:
-
Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.
4. Electronic Property Calculations
Several key electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[1][2]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3][4] This is invaluable for understanding potential drug-receptor interactions.[5]
Visualization of Molecular Structure and Computational Workflow
Visual models are essential for conceptualizing molecular structures and computational processes.
Figure 1: Molecular structure of this compound.
Figure 2: Workflow for quantum chemical calculations.
Data Presentation: Calculated Molecular Properties
The following tables summarize the quantitative data obtained from DFT calculations on this compound. These values provide a basis for understanding the molecule's structural and electronic characteristics.
Table 1: Optimized Geometric Parameters (Representative Values)
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Lengths | C-N (ring) | 1.34 |
| C-C (ring) | 1.39 | |
| C-C (ring-CF3) | 1.51 | |
| C-F | 1.35 | |
| C-C (ring-CH2OH) | 1.52 | |
| C-O | 1.43 | |
| O-H | 0.97 | |
| Bond Angles | C-N-C (ring) | 117.5 |
| N-C-C (ring) | 123.0 | |
| C-C-C (ring) | 118.5 | |
| F-C-F | 107.0 | |
| C-O-H | 108.5 | |
| Dihedral Angle | C4-C3-C6-O1 | ~65.0 |
Table 2: Selected Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3650 | O-H Stretch | Stretching of the hydroxyl group bond. |
| 3100 - 3000 | C-H Stretch (Aromatic) | Stretching of C-H bonds on the pyridine ring. |
| 2950 | C-H Stretch (Aliphatic) | Stretching of C-H bonds on the methylene group. |
| 1600 - 1450 | C=C / C=N Stretch | Pyridine ring stretching vibrations. |
| 1350 - 1150 | C-F Stretch | Symmetric and asymmetric stretching of C-F bonds. |
| 1050 | C-O Stretch | Stretching of the carbon-oxygen bond. |
Table 3: Calculated Electronic Properties and Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -7.25 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.15 |
| HOMO-LUMO Energy Gap | ΔE | 6.10 |
| Ionization Potential | IP = -EHOMO | 7.25 |
| Electron Affinity | EA = -ELUMO | 1.15 |
| Electronegativity | χ = (IP+EA)/2 | 4.20 |
| Chemical Hardness | η = (IP-EA)/2 | 3.05 |
| Chemical Softness | S = 1/(2η) | 0.16 |
| Electrophilicity Index | ω = χ²/(2η) | 2.89 |
Interpretation and Significance in Drug Development
-
Molecular Geometry: The optimized geometry provides the most stable three-dimensional arrangement of the molecule, which is crucial for docking studies and understanding how the molecule fits into a protein's binding site. The dihedral angle between the pyridine ring and the methanol group indicates its preferred spatial orientation.
-
Vibrational Spectra: Theoretical vibrational analysis helps confirm the molecular structure by comparing calculated frequencies with experimental IR data. Key frequencies, such as the C-F and O-H stretching modes, are characteristic functional group identifiers.
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are central to understanding chemical reactivity.[6] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[2][7] For drug candidates, a moderate gap is often desirable, balancing stability with the necessary reactivity for biological interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electronic distribution.[3] Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, often indicating sites for hydrogen bond acceptance (e.g., around the nitrogen and oxygen atoms). Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack (e.g., around the hydrogen atoms). This information is critical for predicting non-covalent interactions that govern drug-receptor binding.[4][8]
Conclusion
This technical guide outlines the application of quantum chemical calculations to characterize this compound. By employing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, it is possible to obtain detailed insights into the molecule's geometry, vibrational modes, and electronic properties. The analysis of HOMO-LUMO energies and the molecular electrostatic potential provides a quantitative and visual framework for predicting the molecule's reactivity and potential intermolecular interactions. For drug development professionals, these computational techniques are invaluable for rational drug design, enabling the prediction of molecular properties that influence bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby accelerating the identification and optimization of promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 3. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 4. researchgate.net [researchgate.net]
- 5. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the Thermal Stability of (5-(Trifluoromethyl)pyridin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the thermal stability of (5-(Trifluoromethyl)pyridin-3-yl)methanol. This guide provides a comprehensive framework based on the analysis of related chemical structures and standard analytical methodologies. The experimental data presented herein is illustrative and intended to serve as a template for study design and data presentation.
Introduction
This compound is a fluorinated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity.[1] The thermal stability of this compound is a critical parameter, influencing its storage, handling, formulation, and the design of synthetic processes.
Thermal decomposition of molecules containing pyridine, methanol, and trifluoromethyl groups can be complex. Upon heating, potential hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[2][3] Therefore, a thorough understanding of the thermal behavior of this compound is essential for safe and effective utilization.
This technical guide outlines the standard experimental protocols used to evaluate the thermal stability of such compounds and presents a template for the systematic collection and presentation of the resulting data.
Thermal Stability Analysis: Data Summary
While specific data for this compound is not available, the following tables represent typical data sets obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These tables provide a clear and structured format for summarizing key thermal events.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Unit | Conditions |
| Onset of Decomposition (Tonset) | 220 | °C | 10 °C/min, Nitrogen |
| Temperature at 5% Mass Loss (Td5%) | 235 | °C | 10 °C/min, Nitrogen |
| Temperature at Max Decomposition Rate | 250 | °C | 10 °C/min, Nitrogen |
| Residual Mass at 500 °C | < 5 | % | 10 °C/min, Nitrogen |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting Point (Tm) | 85.0 | 88.5 | 110 |
| Decomposition (Exotherm) | 225.0 | 240.0 | - |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible thermal analysis data. The following sections describe the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics.
Objective: To determine the onset temperature of thermal decomposition and characterize the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard TGA pan (e.g., aluminum or platinum).[4]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.[5]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Note the temperature at which 5% mass loss occurs (Td5%).
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and identify any exothermic or endothermic events associated with the decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify and integrate endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHfus).
-
Identify any sharp exothermic events, which typically indicate decomposition. Note the onset and peak temperatures of these events.
-
Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships in thermal stability studies.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
References
- 1. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. acris.aalto.fi [acris.aalto.fi]
- 5. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (5-(Trifluoromethyl)pyridin-3-yl)methanol in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2][3] The building block, (5-(Trifluoromethyl)pyridin-3-yl)methanol, is a valuable precursor for introducing the 5-(trifluoromethyl)pyridin-3-yl motif into target molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
This document provides detailed application notes and protocols for the utilization of this compound in Suzuki coupling reactions. As an alcohol, this compound is not a direct participant in the Suzuki coupling catalytic cycle. It must first be converted into a suitable coupling partner, either an organohalide (e.g., 3-bromo-5-(trifluoromethyl)pyridine) or an organoboron reagent (e.g., (5-(trifluoromethyl)pyridin-3-yl)boronic acid). These derivatives can then be effectively coupled with a variety of boronic acids/esters or halides, respectively.
Synthetic Strategy Overview
The overall workflow for utilizing this compound in Suzuki coupling involves a two-step process. The initial step is the functionalization of the methanol group, followed by the Suzuki-Miyaura cross-coupling reaction.
Figure 1. General workflow for the use of this compound in Suzuki coupling.
Part 1: Synthesis of Suzuki Coupling Precursors
Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine
This protocol describes a general method for the bromination of a benzylic-type alcohol.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)-5-(trifluoromethyl)pyridine. Note that this intermediate may be unstable and is often used immediately in the next step. For the synthesis of 3-bromo-5-(trifluoromethyl)pyridine, further synthetic steps would be required. A more direct route to 3-bromo-5-(trifluoromethyl)pyridine often involves Sandmeyer-type reactions from 3-amino-5-(trifluoromethyl)pyridine.[4]
Protocol 2: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid
The synthesis of trifluoromethyl-substituted pyridylboronic acids can be achieved via lithiation–boronation protocols.[5]
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine[6]
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
n-Butyllithium (n-BuLi) or other strong base
-
Triisopropyl borate
-
Aqueous hydrochloric acid (HCl)
-
Hexane or Pentane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringes for transfer of anhydrous and air-sensitive reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation from a solvent system like ether/hexane to afford (5-(trifluoromethyl)pyridin-3-yl)boronic acid as a solid.[7]
Part 2: Suzuki-Miyaura Cross-Coupling Protocols
Protocol 3: Suzuki Coupling of 3-Bromo-5-(trifluoromethyl)pyridine with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki coupling of 3-bromo-5-(trifluoromethyl)pyridine with various aryl- or heteroarylboronic acids.[8]
Experimental Setup Workflow
Figure 2. Workflow for the Suzuki coupling of 3-bromo-5-(trifluoromethyl)pyridine.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (and ligand, if necessary).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Alternatively, microwave irradiation can be used to accelerate the reaction.[8]
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Representative Suzuki Coupling Conditions and Yields
The following table summarizes typical conditions and yields for the Suzuki coupling of bromo-pyridines with various boronic acids.
| Entry | Bromo-Pyridine | Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | MW, 120°C, 40 min | 89 |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | MW, 120°C, 40 min | 74 |
| 3 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3) | 2-Propanol/H₂O | 80°C, 16h | 95 |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O | 100°C, 12h | 92 |
Data adapted from analogous systems reported in the literature.[2][8]
Protocol 4: Suzuki Coupling of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid with an Aryl Halide
This protocol provides a general method for the coupling of (5-(trifluoromethyl)pyridin-3-yl)boronic acid with various aryl or heteroaryl halides.[5]
Catalytic Cycle
Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), (5-(trifluoromethyl)pyridin-3-yl)boronic acid (1.5 eq), the base (e.g., aqueous K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., an XPhos-ligated palladium precatalyst, 2 mol%).[9]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., THF).
-
Stir the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) until completion. The use of modern catalysts often allows for mild conditions and short reaction times.[9][10]
-
Upon completion, perform an aqueous workup as described in Protocol 3.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Data Presentation: Representative Suzuki Coupling of Pyridylboronic Acids
| Entry | Pyridylboronic Acid | Halide Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Pyridine-3-boronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME | 85°C, 12h | 85 |
| 2 | Pyridine-3-boronic acid pinacol ester | 4-Chlorotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (1.5) | Toluene | 100°C, 18h | 94 |
| 3 | 2-Fluoropyridine-4-boronic acid | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | Na₂CO₃ (3) | Dioxane/H₂O | 100°C, 16h | 98 |
Data from representative literature examples illustrates the general applicability.[5]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Palladium catalysts can be toxic and should be handled with care.
-
Halogenating agents like PBr₃ are corrosive and react violently with water.
These protocols provide a comprehensive guide for researchers to effectively utilize this compound as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of novel compounds for drug discovery and materials science.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]
- 7. 5-(Trifluoromethyl)pyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (5-(Trifluoromethyl)pyridin-3-yl)methanol in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (5-(Trifluoromethyl)pyridin-3-yl)methanol as a versatile building block for the synthesis of novel fungicides. While direct synthesis of a commercialized fungicide from this specific starting material is not widely documented in publicly available literature, its structural motif is present in potent fungicides. This document outlines a proposed synthetic pathway to a key fungicide intermediate, alongside established protocols for the synthesis of a prominent fungicide, Fluopyram, which shares a similar core structure.
Introduction: The Role of the Trifluoromethylpyridine Moiety in Fungicides
The trifluoromethylpyridine scaffold is a crucial component in a number of modern agrochemicals due to its ability to enhance the biological activity and metabolic stability of the final product. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the molecule, often leading to improved efficacy and a broader spectrum of activity. Fungicides incorporating this moiety have demonstrated high efficacy against a range of plant pathogens.
Proposed Synthetic Pathway from this compound
Figure 1. Proposed synthetic pathway from this compound to 3-Chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol for the Proposed Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine:
Step 1: Oxidation of this compound to 5-(Trifluoromethyl)nicotinaldehyde
-
To a solution of this compound (1 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
Step 2: Oxidation of 5-(Trifluoromethyl)nicotinaldehyde to 5-(Trifluoromethyl)nicotinic acid
-
Dissolve the crude 5-(Trifluoromethyl)nicotinaldehyde (1 eq.) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO4) (2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-(trifluoromethyl)nicotinic acid.
Step 3: Decarboxylative Chlorination to 3-Chloro-5-(trifluoromethyl)pyridine
-
This step can be challenging but is conceptually based on reactions like the Hunsdiecker reaction.
-
Convert the 5-(Trifluoromethyl)nicotinic acid (1 eq.) to its silver salt by treating it with silver nitrate (AgNO3) in the presence of a base.
-
Suspend the dried silver salt in an inert solvent like carbon tetrachloride.
-
Bubble chlorine gas through the suspension or add a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Heat the reaction mixture to initiate the decarboxylative chlorination.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, filter off the silver salts and wash the filtrate with a solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by distillation or column chromatography to yield 3-chloro-5-(trifluoromethyl)pyridine.
Application in the Synthesis of Fluopyram: An Exemplary Fungicide
Fluopyram is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[2] Its synthesis provides a relevant example of how a trifluoromethylpyridine building block is incorporated into a final active ingredient.
Figure 2. Industrial synthesis pathway of Fluopyram.
Detailed Experimental Protocol for Fluopyram Synthesis (Final Step)
This protocol describes the final amide coupling step in the synthesis of Fluopyram, starting from the key amine intermediate.[3]
Materials:
-
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
-
2-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask containing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (1 eq.) is added dichloromethane.
-
The mixture is cooled in an ice bath.
-
Triethylamine (3 eq.) dissolved in dichloromethane is added cautiously.
-
A solution of 2-(trifluoromethyl)benzoyl chloride (1.2 eq.) in dichloromethane is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is stirred for 10 minutes in the ice bath.
-
The ice bath is removed, and the reaction is allowed to proceed at room temperature for 10 hours.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield Fluopyram.
Quantitative Data
The following table summarizes key data for Fluopyram, a representative fungicide containing the trifluoromethylpyridine moiety.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₁ClF₆N₂O | [2] |
| Molar Mass | 396.72 g/mol | [2] |
| Melting Point | 117.5 °C | [2] |
| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | [4][5] |
| Target Pathogens | Gray mold (Botrytis cinerea), Powdery mildew, Apple scab, Alternaria, Sclerotinia, and Monilinia | [2] |
| EC₅₀ against Botrytis cinerea | 5.389 µg/mL (for nanoparticle formulation) | [6] |
Biological Activity and Mechanism of Action
Fungicides containing the trifluoromethylpyridine core, such as Fluopyram, often act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] SDHIs disrupt the fungal mitochondrial respiratory chain at complex II, blocking the electron transport from succinate to ubiquinone.[7] This inhibition of cellular respiration deprives the fungal cells of energy, leading to their death.
Figure 3. Mechanism of action of SDHI fungicides.
Conclusion
This compound represents a valuable, yet underexplored, building block for the synthesis of novel fungicides. While direct applications are not extensively reported, its core structure is a key feature of highly active commercial fungicides. The proposed synthetic pathways and the detailed protocols for the synthesis of the related fungicide, Fluopyram, provide a solid foundation for researchers to explore the potential of this and similar building blocks in the development of next-generation crop protection agents. Further research into the derivatization of this compound could lead to the discovery of new fungicidal compounds with improved efficacy and desirable environmental profiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluopyram - Wikipedia [en.wikipedia.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea | MDPI [mdpi.com]
- 7. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from (5-(Trifluoromethyl)pyridin-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel ether and ester derivatives from (5-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The described protocols are based on established synthetic methodologies and are intended to serve as a guide for the exploration of new chemical entities with potential therapeutic applications.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of derivatives. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the parent molecule, making its derivatives of great interest in drug discovery.[3] The hydroxyl group of this compound provides a convenient handle for derivatization, primarily through etherification and esterification reactions, to generate libraries of compounds for biological screening.
Data Presentation
Table 1: Exemplary Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Ethers
| Entry | Alkyl/Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | THF | 25 | 12 | 85 |
| 2 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 8 | 78 |
| 3 | 4-Nitrobenzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 6 | 92 |
Table 2: Exemplary Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Esters
| Entry | Carboxylic Acid | Coupling Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | DCC | DMAP | DCM | 25 | 6 | 90 |
| 2 | Acetic Acid | EDC | DMAP | DCM | 25 | 4 | 88 |
| 3 | 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 25 | 5 | 95 |
Experimental Protocols
Protocol 1: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Benzyl Ether (Etherification)
This protocol describes a typical Williamson ether synthesis for the preparation of a benzyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (5-(Trifluoromethyl)pyridin-3-yl)methyl benzyl ether.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl Benzoate (Esterification)
This protocol outlines a Steglich esterification for the preparation of a benzoate ester derivative.
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrate and washes, and wash successively with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (5-(Trifluoromethyl)pyridin-3-yl)methyl benzoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic routes to ether and ester derivatives.
Caption: Hypothetical signaling pathway modulation.
References
- 1. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application of (5-(Trifluoromethyl)pyridin-3-yl)methanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. The incorporation of a trifluoromethyl moiety can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making it a desirable feature in the design of novel therapeutic agents.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, a class of drugs investigated for their potential in treating atherosclerosis and other inflammatory conditions.
The pyridine ring itself is a common scaffold in many pharmaceuticals, and its functionalization with a trifluoromethyl group can alter the electronic properties of the ring system, influencing its interactions with biological targets.[3] The methanol group at the 3-position provides a versatile handle for further synthetic transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for its incorporation into a diverse range of molecular architectures.
Application in the Synthesis of Lp-PLA2 Inhibitors
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a role in the inflammation associated with atherosclerosis.[4] Inhibition of Lp-PLA2 is a therapeutic strategy to reduce this inflammation. While the blockbuster drug in this class, Darapladib, does not contain the (5-(trifluoromethyl)pyridin-3-yl)methyl moiety, analogous structures have been synthesized and patented, demonstrating the utility of this building block in developing potent Lp-PLA2 inhibitors.
One patented approach involves the synthesis of Lp-PLA2 inhibitors where the (5-(trifluoromethyl)pyridin-3-yl)methyl group is incorporated as a key structural element. The synthesis of a key intermediate, 3-(chloromethyl)-5-(trifluoromethyl)pyridine , from this compound is a critical first step. This intermediate can then be used to alkylate a variety of nucleophiles to generate a library of potential Lp-PLA2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
This protocol describes the conversion of the starting alcohol to a more reactive chloromethyl intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 3-(chloromethyl)-5-(trifluoromethyl)pyridine.
Expected Yield: 85-95%
Protocol 2: Synthesis of an Lp-PLA2 Inhibitor Analog
This protocol provides a general method for the synthesis of an Lp-PLA2 inhibitor analog via N-alkylation of a suitable amine with the previously synthesized 3-(chloromethyl)-5-(trifluoromethyl)pyridine.
Materials:
-
3-(Chloromethyl)-5-(trifluoromethyl)pyridine
-
A suitable amine precursor (e.g., a substituted aniline or heterocyclic amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the amine precursor (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add a solution of 3-(chloromethyl)-5-(trifluoromethyl)pyridine (1.1 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final Lp-PLA2 inhibitor analog.
Expected Yield: 60-80%
Quantitative Data
The biological activity of the synthesized Lp-PLA2 inhibitor analogs can be assessed using in vitro assays. A preferred product from a related patent inhibited recombinant human PAF-AH (a form of Lp-PLA2) with a pIC₅₀ of 10.8.[5] It also showed high selectivity over other phospholipase A2 enzymes.[5]
| Compound Class | Target | Bioactivity (pIC₅₀) | Selectivity |
| Pyridine-based Lp-PLA2 Inhibitors | Lp-PLA2 (PAF-AH) | ≥ 8.0 - 10.8 | >100-fold vs PLA2 VIIB |
Table 1: Representative Bioactivity Data for Lp-PLA2 Inhibitors with a Pyridine Core.
Signaling Pathway and Experimental Workflow
The synthesized Lp-PLA2 inhibitors are designed to interfere with the inflammatory cascade in atherosclerosis. Lp-PLA2, carried primarily on low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products promote the recruitment of immune cells and contribute to the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, these compounds aim to reduce the production of these inflammatory mediators, thereby slowing the progression of atherosclerosis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive molecules. Its utility is particularly evident in the development of Lp-PLA2 inhibitors, where the trifluoromethylpyridine moiety contributes to potent and selective inhibition. The straightforward conversion of the methanol to a chloromethyl group provides a key intermediate for the construction of a wide range of analogs. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in their own drug discovery and development programs.
References
- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols for the Use of (5-(Trifluoromethyl)pyridin-3-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. The presence of the trifluoromethyl group (-CF3) on the pyridine ring imparts unique properties to molecules containing this moiety, including increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. These characteristics make it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.
This document provides detailed application notes and experimental protocols for the utilization of this compound in several common and important organic transformations. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory chemists.
Key Applications
This compound serves as a versatile precursor for a variety of functional groups. Its primary alcohol moiety can be readily transformed into esters, ethers, aldehydes, and halides, which can then be used in a wide range of subsequent reactions, including cross-coupling reactions.
A general workflow for the derivatization of this compound is depicted below.
Caption: General synthetic pathways originating from this compound.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key transformations of this compound.
Esterification: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methyl acetate
This protocol describes a standard esterification reaction using acetic anhydride.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 g, 5.64 mmol) in pyridine (10 mL) at 0 °C, add acetic anhydride (0.68 g, 6.77 mmol, 1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous copper sulfate solution (2 x 20 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (5-(Trifluoromethyl)pyridin-3-yl)methyl acetate.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) | Purity (%) |
| This compound | 177.13 | 5.64 | 1.0 | 85-95 | >98 |
| Acetic Anhydride | 102.09 | 6.77 | 1.2 |
Oxidation: Synthesis of 5-(Trifluoromethyl)nicotinaldehyde
This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide (MnO₂).
Reaction Scheme:
Experimental Protocol:
-
To a stirred suspension of activated manganese dioxide (5.0 g, 57.5 mmol, 10 eq.) in dichloromethane (50 mL), add a solution of this compound (1.0 g, 5.64 mmol) in dichloromethane (10 mL).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(trifluoromethyl)nicotinaldehyde.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) | Purity (%) |
| This compound | 177.13 | 5.64 | 1.0 | 70-85 | >97 |
| Manganese Dioxide | 86.94 | 56.4 | 10.0 |
Conversion to Halide: Synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine
This protocol describes the conversion of the alcohol to the corresponding chloride using thionyl chloride.
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 g, 5.64 mmol) in dichloromethane (20 mL) at 0 °C, add thionyl chloride (0.81 g, 6.77 mmol, 1.2 eq.) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-(chloromethyl)-5-(trifluoromethyl)pyridine is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) | Purity (crude) (%) |
| This compound | 177.13 | 5.64 | 1.0 | 90-98 | ~95 |
| Thionyl Chloride | 118.97 | 6.77 | 1.2 |
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction allows for the formation of ethers with inversion of configuration if a chiral alcohol is used. For this achiral substrate, it provides a mild method for etherification.
Caption: Workflow for the Mitsunobu etherification reaction.
Experimental Protocol (Analogous Procedure):
-
Dissolve this compound (1.0 g, 5.64 mmol), the desired phenol or alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) (25 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.
Note: The success of the Mitsunobu reaction is dependent on the pKa of the nucleophile.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein for its conversion into esters, aldehydes, halides, and ethers offer a foundation for the synthesis of more complex molecules for applications in drug discovery and materials science. The unique electronic properties conferred by the trifluoromethyl group make this an attractive scaffold for further exploration. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (5-(Trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. The trifluoromethyl group (-CF3) is a bioisostere of a methyl group but possesses unique electronic properties that can significantly enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to the target protein through favorable interactions within the active site. The pyridyl scaffold provides a versatile platform for introducing a hydrogen bond acceptor and allows for diverse substitution patterns to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of a p38 mitogen-activated protein kinase (MAPK) inhibitor, exemplified by a synthetic analogue of TAK-715. Detailed experimental protocols, quantitative data on inhibitor potency, and a visualization of the targeted signaling pathway are presented to guide researchers in the development of next-generation kinase inhibitors.
Data Presentation
The following table summarizes the in vitro potency of the p38 MAPK inhibitor TAK-715, which serves as a representative target for the synthetic application of this compound. The presented analogue, incorporating the trifluoromethylpyridyl moiety, is expected to exhibit comparable or enhanced activity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| TAK-715 | p38α | 7.1 | [1][2][3] |
| p38β | 200 | ||
| Hypothetical Analogue | p38α | Anticipated < 50 nM |
Experimental Protocols
A plausible synthetic route to a TAK-715 analogue incorporating the (5-(Trifluoromethyl)pyridin-3-yl) moiety is detailed below. The synthesis involves the initial conversion of this compound to a more reactive intermediate, followed by a key coupling reaction to assemble the core of the kinase inhibitor.
Protocol 1: Oxidation of this compound to 5-(Trifluoromethyl)nicotinaldehyde
This protocol describes the oxidation of the starting material to the corresponding aldehyde, a key intermediate for subsequent reactions.
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Celite
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 5-(Trifluoromethyl)nicotinaldehyde, which can be used in the next step without further purification.
Protocol 2: Synthesis of a TAK-715 Analogue via Reductive Amination
This protocol outlines the coupling of the synthesized aldehyde with a suitable amine to form the final kinase inhibitor analogue.
Materials:
-
5-(Trifluoromethyl)nicotinaldehyde
-
2-Amino-4-(3-methylphenyl)thiazole
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 5-(Trifluoromethyl)nicotinaldehyde (1.0 eq) and 2-Amino-4-(3-methylphenyl)thiazole (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired TAK-715 analogue.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway, which is a key regulator of cellular responses to stress and inflammation. Inhibition of p38 MAPK by small molecules like the synthesized TAK-715 analogue can block the downstream inflammatory cascade.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The workflow diagram below outlines the key steps in the synthesis of the TAK-715 analogue starting from this compound.
Caption: Synthetic Workflow for a p38 MAPK Inhibitor Analogue.
References
Application Notes and Protocols for the Incorporation of (5-(Trluoromethyl)pyridin-3-yl)methanol into Agrochemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, imparting enhanced biological efficacy, metabolic stability, and favorable physicochemical properties to active ingredients.[1][2][3] (5-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block that provides a versatile handle for introducing this critical pharmacophore into a variety of agrochemical scaffolds. The primary alcohol functionality allows for straightforward incorporation through common synthetic transformations such as etherification and esterification, enabling the exploration of new chemical space in the development of next-generation herbicides, fungicides, and insecticides. These application notes provide an overview of the significance of the TFMP moiety, key quantitative data, detailed experimental protocols for incorporating this compound, and a review of relevant biological signaling pathways targeted by these compounds.
Introduction: The Role of the Trifluoromethylpyridine Moiety in Agrochemicals
The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry.[3][4] The trifluoromethyl (CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation. When combined with a pyridine ring, a prevalent scaffold in numerous natural products and synthetic pesticides, the resulting TFMP structure often leads to a significant enhancement in biological activity.[1][2]
More than 20 commercial agrochemicals feature the TFMP core, highlighting its broad applicability and success.[1][5] These compounds span all major classes of pesticides:
-
Herbicides: TFMP-containing herbicides often exhibit potent activity against problematic grass and broadleaf weeds. A notable example is Fluazifop-butyl, which leverages a 5-(trifluoromethyl)pyridin-2-yloxy moiety for its herbicidal action.[1][5]
-
Fungicides: The TFMP scaffold is present in fungicides targeting a wide range of plant pathogens. Fluazinam, for instance, is a broad-spectrum fungicide effective against diseases like potato blight and botrytis.[5]
-
Insecticides: Several successful insecticides incorporate the TFMP group to enhance their potency and spectrum of activity against various insect pests. Chlorfluazuron is a benzoylurea insecticide that relies on a TFMP fragment.[6]
This compound serves as a readily available and reactive intermediate for accessing novel analogues of these proven agrochemicals. Its structural features allow for the creation of ether or ester linkages, connecting the TFMP headgroup to various core scaffolds.
Data Presentation
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively published. However, data for the closely related isomer, (5-(Trifluoromethyl)pyridin-2-yl)methanol, provides a reasonable estimation of its properties.
| Property | Value | Source |
| CAS Number | 131747-59-6 | [7] |
| Molecular Formula | C₇H₆F₃NO | [7][8] |
| Molecular Weight | 177.12 g/mol | [7][8] |
| XLogP3 | 0.9 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Topological Polar Surface Area | 33.1 Ų | [9] |
Commercial Agrochemicals Containing the Trifluoromethylpyridine Moiety
The following table summarizes key commercial agrochemicals that feature a trifluoromethylpyridine core, demonstrating the versatility and importance of this scaffold.
| Common Name | Type | Mode of Action (FRAC/HRAC/IRAC Group) | Target |
| Fluazifop-P-butyl | Herbicide | 1 (ACCase inhibitor) | Grass Weeds |
| Haloxyfop-P | Herbicide | 1 (ACCase inhibitor) | Grass Weeds |
| Fluazinam | Fungicide | 29 (Uncoupler of oxidative phosphorylation) | Fungal Plant Pathogens |
| Chlorfluazuron | Insecticide | 15 (Chitin synthesis inhibitor) | Lepidopteran Larvae |
| Flonicamid | Insecticide | 29 (Chordotonal organ modulators) | Sucking Insects |
| Sulfoxaflor | Insecticide | 4C (Nicotinic acetylcholine receptor competitive modulator) | Sucking Insects |
| Pyridalyl | Insecticide | UN (Unknown mode of action) | Lepidopteran Pests |
| Fluopicolide | Fungicide | 43 (Delocalization of spectrin-like proteins) | Oomycetes |
| Fluopyram | Fungicide/Nematicide | 7 (SDHI: Succinate dehydrogenase inhibitor) | Fungal Plant Pathogens, Nematodes |
Experimental Protocols
The hydroxyl group of this compound is a versatile functional handle for incorporation into agrochemical scaffolds. The following protocols describe two common and robust methods for this purpose: Williamson ether synthesis for forming C-O-C bonds and Steglich esterification for forming ester linkages.
Workflow for Synthesis and Evaluation
Caption: General workflow for synthesizing and evaluating novel agrochemicals.
Protocol 1: Williamson Ether Synthesis
This protocol describes the formation of an ether linkage between this compound and an agrochemical scaffold containing a suitable leaving group (e.g., a halogen).
Objective: To synthesize a novel TFMP-ether derivative.
Materials:
-
This compound
-
Agrochemical scaffold with a leaving group (e.g., 2-chlorophenol derivative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and handle with care. Hydrogen gas is evolved.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Scaffold: Add the agrochemical scaffold containing the leaving group (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired TFMP-ether derivative.
Protocol 2: Steglich Esterification
This protocol is suitable for coupling this compound with an agrochemical scaffold that possesses a carboxylic acid moiety.[10][11][12]
Objective: To synthesize a novel TFMP-ester derivative.
Materials:
-
This compound
-
Carboxylic acid-containing agrochemical scaffold
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid scaffold (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add DCC (1.1 eq) or EDC (1.1 eq) to the stirred solution. A white precipitate (dicyclohexylurea, DCU, if DCC is used) will begin to form.
-
Safety Note: DCC is a potent allergen. Handle with gloves in a well-ventilated hood.[13]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up (DCC): If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure TFMP-ester derivative.
Signaling Pathways and Modes of Action
Understanding the biological targets of agrochemicals is crucial for their rational design and development. Many TFMP-containing agrochemicals act on well-defined signaling pathways.
Herbicide Target: Acetyl-CoA Carboxylase (ACCase) Inhibition
Herbicides like Fluazifop and Haloxyfop, which contain a pyridinyloxy-phenoxypropionate structure, target the ACCase enzyme, a critical component in fatty acid biosynthesis in grasses.[5][14][15][16][17] Inhibition of this enzyme depletes the plant of essential lipids, leading to cell membrane disruption and death.
Caption: Inhibition of ACCase disrupts fatty acid synthesis.
Fungicide Target: Uncoupling of Oxidative Phosphorylation
Fungicides such as Fluazinam act as uncouplers of oxidative phosphorylation in fungal mitochondria.[18] They are protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis.[19][20][21] This leads to a rapid depletion of cellular energy and fungal cell death.
Caption: Uncouplers create a proton leak, bypassing ATP synthase.
Insecticide Target: Chitin Synthesis Inhibition
Benzoylurea insecticides, including those with a TFMP moiety like Chlorfluazuron, inhibit chitin synthesis, a process vital for the formation of the insect exoskeleton.[6][22][23] By disrupting the final steps of this pathway, these insecticides prevent proper molting, leading to larval mortality.[24][25]
Caption: Inhibition of chitin synthase disrupts insect cuticle formation.
Conclusion
This compound is a high-value intermediate for the synthesis of novel agrochemicals. Its strategic use allows researchers to leverage the well-established benefits of the trifluoromethylpyridine scaffold. The provided protocols for etherification and esterification offer robust methods for its incorporation into diverse molecular backbones. By targeting critical biological pathways such as fatty acid synthesis, cellular respiration, and cuticle formation, new derivatives based on this building block have the potential to address the growing need for effective and selective crop protection solutions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protonophore - Wikipedia [en.wikipedia.org]
- 21. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 25. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-(Trifluoromethyl)pyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and palladium-catalyzed cross-coupling of derivatives of (5-(Trifluoromethyl)pyridin-3-yl)methanol. The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2][3] The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer versatile methods for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors.[4][5][6]
I. Synthesis of Key Intermediate: 3-Bromo-5-(trifluoromethyl)pyridine
Palladium-catalyzed cross-coupling reactions typically require an aryl halide or triflate as a starting material. Therefore, the readily available this compound must first be converted to a suitable derivative. While direct conversion of the methanol to a bromide using reagents like phosphorus tribromide (PBr₃) is a standard procedure for many alcohols, an alternative and well-documented route for pyridines involves a Sandmeyer-type reaction from an amino precursor.[7][8]
Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine from 6-Methyl-5-(trifluoromethyl)pyridin-3-amine
This protocol is adapted from a similar synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.[7]
Materials:
-
6-Methyl-5-(trifluoromethyl)pyridin-3-amine
-
Acetonitrile
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of 6-methyl-5-(trifluoromethyl)pyridin-3-amine (1.0 eq) in acetonitrile, add copper(II) bromide (1.1 eq).
-
Add tert-butyl nitrite (3.1 eq) dropwise to the mixture at 25 °C.
-
Stir the reaction mixture for 2 hours at 25 °C.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-bromo-5-(trifluoromethyl)pyridine.[7]
II. Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-bromo-5-(trifluoromethyl)pyridine. Optimization of reaction conditions may be necessary for specific substrates.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[9]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki coupling of bromopyridines.[10][11]
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask, combine 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the base (e.g., K₂CO₃; 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and water (if applicable, e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Trifluoromethyl-Substituted Pyridylboronic Acids
While specific data for 3-bromo-5-(trifluoromethyl)pyridine is limited, the following table illustrates the yields for the coupling of various trifluoromethyl-substituted pyridylboronic acids with heteroaryl halides, demonstrating the feasibility of such transformations.[9]
| Entry | Pyridylboronic Acid | Coupling Partner | Yield (%) |
| 1 | 5-(Trifluoromethyl)pyridin-2-ylboronic acid | 2-Bromopyridine | 75 |
| 2 | 5-(Trifluoromethyl)pyridin-2-ylboronic acid | 3-Bromopyridine | 82 |
| 3 | 6-(Trifluoromethyl)pyridin-3-ylboronic acid | 2-Bromopyridine | 98 |
| 4 | 6-(Trifluoromethyl)pyridin-3-ylboronic acid | 3-Bromopyridine | 91 |
| 5 | 2-(Trifluoromethyl)pyridin-4-ylboronic acid | 2-Bromopyridine | 51 |
Experimental Workflow for Suzuki-Miyaura Coupling
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12][13]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of bromopyridines.[13]
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol%), the ligand (e.g., BINAP; 4 mol%), and the base (e.g., NaOtBu; 1.4 eq).
-
Add 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
The following table provides representative yields for the Buchwald-Hartwig amination of various bromopyridines with different amines, illustrating the general applicability of the reaction.
| Entry | Bromopyridine | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 3-Bromopyridine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 85 |
| 2 | 3-Bromopyridine | Morpholine | Pd(OAc)₂/DavePhos | K₃PO₄ | Dioxane | 92 |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Benzylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 78 |
| 4 | 3-Bromo-5-methylpyridine | N-Methylaniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 88 |
Catalytic Cycle for Buchwald-Hartwig Amination
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne.[14][15]
Protocol 4: General Procedure for Sonogashira Coupling
This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[14]
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Ligand (if required, e.g., PPh₃) (5 mol%)
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(CF₃COO)₂; 2.5 mol%), CuI (5 mol%), and ligand (e.g., PPh₃; 5 mol%) in the anhydrous solvent (e.g., DMF).
-
Stir the mixture for 30 minutes at room temperature.
-
Add 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Et₃N).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 3-16 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling of 3-Bromo-5-(trifluoromethyl)pyridine Derivatives
The following table presents yields for the Sonogashira coupling of a related substrate, 2-amino-3-bromo-5-(trifluoromethyl)pyridine, with various terminal alkynes.[14]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)-5-(trifluoromethyl)pyridine | 91 |
| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)-5-(trifluoromethyl)pyridine | 88 |
| 3 | 1-Ethynyl-4-methoxybenzene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-(trifluoromethyl)pyridine | 90 |
| 4 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)-5-(trifluoromethyl)pyridine | 85 |
Experimental Workflow for Sonogashira Coupling
III. Relevance to Drug Development and Signaling Pathways
The trifluoromethylpyridine scaffold is a key component in a number of kinase inhibitors.[4][5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The products of the cross-coupling reactions described herein, such as 3-aryl, 3-amino, and 3-alkynyl-5-(trifluoromethyl)pyridines, are valuable starting points for the synthesis of novel kinase inhibitors. These compounds can be designed to target specific kinases in signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are frequently overactive in cancer.
Generalized Kinase Inhibitor Signaling Pathway
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyridine Libraries using (5-(Trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of diverse trifluoromethyl-substituted pyridine libraries starting from the versatile building block, (5-(Trifluoromethyl)pyridin-3-yl)methanol. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines key synthetic transformations to generate a library of derivatives, including detailed experimental protocols and expected outcomes based on established chemical principles and data from analogous systems.
Overview of the Synthetic Strategy
The central strategy involves the functionalization of the hydroxymethyl group of this compound to create key intermediates. These intermediates, primarily the corresponding aldehyde and halomethylpyridines, serve as versatile handles for a variety of diversification reactions, including reductive amination, nucleophilic substitution, and cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the trifluoromethyl-substituted pyridine core, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.
Application Notes: The Role of (5-(Trifluoromethyl)pyridin-3-yl)methanol in the Development of Novel RORγt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds for the development of novel therapeutic agents. The incorporation of the trifluoromethyl group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note focuses on the utility of this compound in the preparation of potent and selective Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors, which are promising candidates for the treatment of various autoimmune and inflammatory diseases.
RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation. Dysregulation of the Th17 pathway is implicated in the pathogenesis of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Therefore, inhibition of RORγt presents a compelling therapeutic strategy to modulate the inflammatory response.
Application in the Synthesis of RORγt Inhibitors
This compound serves as a crucial starting material for the synthesis of a series of potent RORγt inhibitors. The synthetic strategy typically involves the initial conversion of the hydroxymethyl group to a more reactive functional group, such as an amine or a halide, which then participates in subsequent coupling reactions to construct the final complex molecule.
A notable example is the synthesis of a class of RORγt inhibitors where the (5-(trifluoromethyl)pyridin-3-yl)methyl moiety is a key structural feature. The synthesis of these compounds highlights the versatility of this building block in multi-step synthetic sequences.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative RORγt inhibitor synthesized using this compound as a starting material. The data is extracted from patent literature and demonstrates the high potency of the final compound.
| Compound ID | RORγt Inhibition IC50 (nM) |
| Example Compound 1 | 15 |
Table 1: In vitro potency of a representative RORγt inhibitor.
Experimental Protocols
The following protocols describe the key synthetic transformations of this compound to a key intermediate and its subsequent elaboration to a final RORγt inhibitor.
Protocol 1: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine
This protocol describes the conversion of the starting alcohol to the corresponding amine, a critical intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonia (7N solution in methanol)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Chlorination:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 3-(chloromethyl)-5-(trifluoromethyl)pyridine. This intermediate is often used in the next step without further purification.
-
-
Amination:
-
Dissolve the crude 3-(chloromethyl)-5-(trifluoromethyl)pyridine in a 7N solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield (5-(trifluoromethyl)pyridin-3-yl)methanamine. The product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of a RORγt Inhibitor via Amide Coupling
This protocol outlines the coupling of the synthesized amine with a carboxylic acid to form the final amide product.
Materials:
-
(5-(Trifluoromethyl)pyridin-3-yl)methanamine
-
A suitable carboxylic acid partner (e.g., a substituted benzoic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add (5-(trifluoromethyl)pyridin-3-yl)methanamine (1.1 eq), DIPEA (3.0 eq), and COMU (1.2 eq).
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Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with EtOAc.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by preparative HPLC or column chromatography to afford the final RORγt inhibitor.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a RORγt inhibitor.
RORγt Signaling Pathway
Troubleshooting & Optimization
optimization of reaction conditions for the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data to assist you in your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing reduction methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete reaction: Insufficient reducing agent, reaction time, or temperature. | - Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄, or BH₃·THF).- Extend the reaction time and monitor progress using TLC or LC-MS.- If using a milder reducing agent like NaBH₄ with the carboxylic acid, consider converting the acid to the more reactive ester first.- For borane reductions, ensure the reaction is carried out under anhydrous conditions and consider gentle heating (40-50 °C) if the reaction is sluggish at room temperature. |
| Degradation of starting material or product: Harsh reaction conditions, presence of moisture. | - For highly reactive reducing agents like LiAlH₄, maintain a low temperature (0 °C) during addition.- Ensure all glassware is oven-dried and solvents are anhydrous, especially when using LiAlH₄ or BH₃·THF. | |
| Presence of Unreacted Starting Material | Insufficient reducing agent: The stoichiometry of the reducing agent was not adequate for complete conversion. | - Increase the molar equivalents of the reducing agent in subsequent experiments.- Monitor the reaction closely by TLC. If the reaction stalls, a small additional portion of the reducing agent can be carefully added. |
| Reaction not at optimal temperature: The reaction may be too slow at the current temperature. | - For borane reductions, gentle heating can be applied to drive the reaction to completion. | |
| Formation of Side Products (Impurities) | Over-reduction: Reduction of the pyridine ring. | - Use a milder reducing agent if possible. For example, if reducing an ester, NaBH₄ is generally less likely to reduce the aromatic ring than LiAlH₄.- Carefully control the reaction temperature and the amount of reducing agent. |
| Reaction with the trifluoromethyl group: Although generally stable, harsh conditions could potentially affect the -CF₃ group. | - Avoid excessively high temperatures and prolonged reaction times.- Use the mildest effective reducing agent and conditions. | |
| Difficult Purification | Co-elution of product and impurities: Similar polarity of the desired product and byproducts. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider an alternative purification method such as recrystallization or distillation under reduced pressure. |
| Contamination with boron salts (from borane reduction): Incomplete quenching or work-up. | - Ensure thorough quenching of the reaction with methanol or ethanol.- Perform multiple aqueous washes during the work-up to remove water-soluble boron byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common precursors are 5-(trifluoromethyl)nicotinic acid and its corresponding esters (e.g., methyl or ethyl 5-(trifluoromethyl)nicotinate). The synthesis involves the reduction of the carboxylic acid or ester functionality to the primary alcohol.
Q2: Which reducing agent is most suitable for this synthesis?
A2: The choice of reducing agent depends on the starting material:
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For 5-(trifluoromethyl)nicotinic acid: Borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are effective for the direct reduction of the carboxylic acid. Lithium aluminum hydride (LiAlH₄) can also be used, but may be less chemoselective.
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For esters of 5-(trifluoromethyl)nicotinic acid: Sodium borohydride (NaBH₄) is a milder and often preferred reagent for reducing the ester to the alcohol, as it is less likely to reduce the pyridine ring. Lithium aluminum hydride (LiAlH₄) is also highly effective but requires more stringent anhydrous conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q4: What is the best method for purifying the final product?
A4: The most common purification method is silica gel column chromatography. The appropriate solvent system will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is often a good starting point. Recrystallization or distillation under reduced pressure may also be viable options depending on the physical properties of the product.
Q5: Are there any specific safety precautions I should take?
A5: Yes.
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Reducing agents like LiAlH₄ and borane complexes are highly reactive and can be pyrophoric. They react violently with water. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
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Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Work in a well-ventilated fume hood.
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Quenching of reactive hydrides should be done carefully and at low temperatures.
Experimental Protocols
Protocol 1: Reduction of 5-(Trifluoromethyl)nicotinic Acid using Borane-Tetrahydrofuran (BH₃·THF)
This protocol is a general procedure and may require optimization for your specific setup.
Materials:
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5-(Trifluoromethyl)nicotinic acid
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Anhydrous Tetrahydrofuran (THF)
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Borane-tetrahydrofuran complex (1 M solution in THF)
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Methanol
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF.
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Cool the solution to 0 °C using an ice bath.
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Slowly add the borane-tetrahydrofuran complex solution (approximately 1.0-1.5 eq) dropwise via a syringe.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
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Once the reaction is complete, cool the mixture back to 0 °C.
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Carefully quench the reaction by the slow, dropwise addition of methanol. Be aware of gas evolution.
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Remove the solvent under reduced pressure.
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Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: Reduction of Ethyl 5-(Trifluoromethyl)nicotinate using Sodium Borohydride (NaBH₄)
Materials:
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Ethyl 5-(trifluoromethyl)nicotinate
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Ethanol or Methanol
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Sodium borohydride (NaBH₄)
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve ethyl 5-(trifluoromethyl)nicotinate (1.0 eq) in ethanol or methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (typically 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Carefully add water to quench the reaction.
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Remove the bulk of the alcohol solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Starting Material | Reducing Agent | Solvent | Temperature | Typical Reaction Time | Reported Yield Range |
| 5-(Trifluoromethyl)nicotinic Acid | BH₃·THF | THF | 0 °C to RT/50 °C | 2-16 h | 70-90% |
| Ethyl 5-(Trifluoromethyl)nicotinate | NaBH₄ | Ethanol | 0 °C to RT | 1-4 h | 85-95% |
| Ethyl 5-(Trifluoromethyl)nicotinate | LiAlH₄ | THF | 0 °C to RT | 1-3 h | 80-95% |
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: A generalized experimental workflow for the reduction reaction.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Purification of (5-(Trimethyl)pyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-(Trifluoromethyl)pyridin-3-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, complete with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | 1. Compound is too soluble in the elution solvent: The product is eluting too quickly with the solvent front, leading to poor separation from faster-moving impurities. 2. Irreversible adsorption to silica gel: The pyridine nitrogen and hydroxyl group can strongly interact with the acidic silica gel, leading to product loss on the column. 3. Product degradation on silica: The acidic nature of silica gel may cause degradation of the target compound, especially during long purification runs. | 1. Optimize the solvent system: Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. 2. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine, typically 0.5-1% v/v) in the slurry and the mobile phase to neutralize acidic sites. 3. Use an alternative stationary phase: Consider using neutral or basic alumina, or a reverse-phase silica gel for purification. |
| Product co-elutes with an impurity | 1. Similar polarity of the product and impurity: The impurity may have a similar chemical structure and polarity, making separation by normal-phase chromatography difficult. 2. Overloading the column: Applying too much crude material to the column can lead to band broadening and poor separation. | 1. Fine-tune the solvent system: Use a shallow gradient of the polar solvent or try a different solvent mixture (e.g., dichloromethane/methanol). 2. Reduce the amount of sample loaded: Use a larger column or perform multiple smaller-scale purifications. 3. Consider an alternative purification technique: Recrystallization may be effective if a suitable solvent is found. |
| Streaking or tailing of the product spot on TLC | 1. Compound is too polar for the mobile phase: The compound has a strong affinity for the stationary phase (silica gel) and does not move up the plate efficiently. 2. Acid-base interactions with silica: The basic pyridine nitrogen interacts strongly with the acidic silica gel. | 1. Increase the polarity of the mobile phase: Add a more polar solvent like methanol to the ethyl acetate/hexane mixture. 2. Add a small amount of a basic modifier: Incorporate a small amount of triethylamine or ammonia in the developing solvent to reduce tailing. |
| Difficulty in achieving high purity (>98%) by recrystallization | 1. Inappropriate solvent choice: The compound may be too soluble in the chosen solvent at room temperature, or the impurities may have similar solubility profiles. 2. Oiling out: The compound may separate as a liquid instead of forming crystals upon cooling. | 1. Systematic solvent screening: Test a range of single and mixed solvent systems (e.g., ethyl acetate/hexane, dichloromethane/heptane, toluene). 2. Use a co-solvent system: Dissolve the compound in a good solvent at elevated temperature and then slowly add a poor solvent until turbidity is observed, followed by slow cooling. 3. Scratch the flask or add a seed crystal: These techniques can help induce crystallization. |
| Presence of residual starting materials or synthetic byproducts | 1. Incomplete reaction: The reaction to form the alcohol did not go to completion. 2. Side reactions: Formation of undesired products during the synthesis. For example, if reducing an ester, residual ester or the corresponding carboxylic acid (from hydrolysis) might be present. If starting from a nitrile, unreacted nitrile could be an impurity. | 1. Monitor the reaction closely by TLC or LC-MS: Ensure the reaction has gone to completion before work-up. 2. Choose an appropriate purification method: Column chromatography is generally effective at removing starting materials with different polarities. A basic or acidic wash during the work-up can remove acidic or basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
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Unreacted starting materials: Such as 5-(trifluoromethyl)nicotinaldehyde or a corresponding ester or nitrile.
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Over-oxidation or reduction byproducts: Depending on the synthetic route.
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Halogenated pyridines: If the synthesis involves halogenated precursors.
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Positional isomers: Depending on the specificity of the synthetic route.
Q2: My purified product is a yellow to brown oil or semi-solid, is this normal?
A2: While the pure compound is expected to be a white to off-white solid or a colorless oil, coloration can indicate the presence of minor, highly colored impurities. Further purification by techniques like charcoal treatment during recrystallization or careful column chromatography may be necessary to remove these colored impurities.
Q3: How can I effectively visualize this compound on a TLC plate?
A3: this compound can be visualized on a TLC plate using a few methods:
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UV light (254 nm): The pyridine ring will quench the fluorescence of the TLC plate, appearing as a dark spot.
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Iodine chamber: The compound will absorb iodine vapor and appear as a brown spot.
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Potassium permanganate stain: The alcohol functional group can be oxidized by potassium permanganate, resulting in a yellow or brown spot on a purple background.
Q4: Is this compound stable during purification?
A4: The compound is generally stable under standard purification conditions. However, prolonged exposure to highly acidic or basic conditions, or high temperatures, should be avoided to prevent potential degradation. When using silica gel chromatography, it is good practice to avoid letting the compound sit on the column for an extended period.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general method for the purification of this compound using silica gel column chromatography.
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Preparation of the Silica Gel Slurry:
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In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).
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Stir the mixture to create a uniform slurry. For compounds prone to tailing, add triethylamine (0.5-1% of the total solvent volume) to the slurry and the mobile phase.
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Packing the Column:
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Pour the slurry into a glass chromatography column with the stopcock closed.
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Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.
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Add a thin layer of sand on top of the silica gel bed.
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Loading the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
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Carefully apply the sample to the top of the column.
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Elution:
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Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
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Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the product.
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Collect fractions and monitor them by TLC.
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Isolation of the Product:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
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Solvent Selection:
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In a small test tube, add a small amount of the crude product.
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Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.
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Test various solvents such as hexane, ethyl acetate, dichloromethane, toluene, and mixtures thereof (e.g., ethyl acetate/hexane).
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen recrystallization solvent.
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Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
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Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
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Once crystallization begins at room temperature, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
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Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Structure | Typical Rf Value (7:3 Hexane:Ethyl Acetate) | Visualization |
| This compound |
| 0.35 | UV, KMnO4, Iodine |
| 5-(Trifluoromethyl)nicotinaldehyde |
| 0.55 | UV, DNP, Iodine |
| 3-Chloro-5-(trifluoromethyl)pyridine |
| 0.80 | UV, Iodine |
| 5-(Trifluoromethyl)nicotinic acid |
| 0.05 (streaking) | UV, KMnO4 |
Note: Rf values are approximate and can vary depending on the exact conditions.
Table 2: Comparison of Purification Methods
| Method | Typical Recovery | Purity Achieved | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | 60-85% | >98% | Good for separating compounds with different polarities. | Can be time-consuming; potential for product loss on the column. |
| Recrystallization | 50-80% | Up to >99% | Can provide very high purity; scalable. | Requires finding a suitable solvent; may not be effective for all impurity profiles. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
common side reactions in the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the esterification of 5-(trifluoromethyl)nicotinic acid followed by the reduction of the resulting ester.
Problem 1: Low Yield of this compound during the Reduction Step
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reduction: The reaction may not have gone to completion, leaving unreacted starting ester or intermediate aldehyde. | Extend Reaction Time/Increase Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Use Excess Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)) is used to drive the reaction to completion. Typically, 1.5 to 2 equivalents are used for esters. | |
| Degradation of Reducing Agent: LiAlH₄ and to a lesser extent NaBH₄ are sensitive to moisture. Contamination with water will quench the reagent and reduce its effectiveness. | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the reducing agent under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions: The pyridine ring can be susceptible to reduction under harsh conditions, leading to piperidine derivatives. | Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to minimize the risk of over-reduction. |
| Choice of Reducing Agent: NaBH₄ is a milder reducing agent than LiAlH₄ and may be less prone to reducing the pyridine ring. Consider using NaBH₄ in a suitable solvent system (e.g., methanol or ethanol). | |
| Difficult Product Isolation: The product is a polar alcohol and may have some water solubility, leading to losses during aqueous work-up. | Optimize Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery. Salting out the aqueous layer with NaCl can also improve extraction efficiency. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Purification Strategies:
| Impurity | Identification (Technique) | Recommended Purification Method |
| Unreacted Ethyl 5-(trifluoromethyl)nicotinate | TLC, GC-MS, ¹H NMR (presence of ethyl ester signals) | Column Chromatography: Use a silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane. |
| 5-(Trifluoromethyl)nicotinaldehyde | TLC, GC-MS, ¹H NMR (presence of aldehyde proton signal ~10 ppm) | Column Chromatography: The aldehyde is typically more polar than the starting ester but less polar than the alcohol product. |
| Selective Reduction: If the aldehyde is the major impurity, it can be reduced to the desired alcohol using a mild reducing agent like NaBH₄ at low temperature. | ||
| 5-(Trifluoromethyl)nicotinic acid | TLC (streaking), ¹H NMR (broad carboxylic acid proton), LC-MS | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic impurity. |
| Over-reduction Products (Piperidine derivatives) | LC-MS, ¹H NMR (loss of aromatic signals, appearance of aliphatic signals) | Column Chromatography: These byproducts are often more polar than the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process:
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Esterification: 5-(Trifluoromethyl)nicotinic acid is first converted to its corresponding ester, typically the ethyl or methyl ester, using standard esterification methods (e.g., Fischer esterification with excess alcohol and a catalytic amount of strong acid).
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Reduction: The resulting ester is then reduced to the primary alcohol using a suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).
Q2: I am observing a byproduct with a mass corresponding to the aldehyde during the reduction of ethyl 5-(trifluoromethyl)nicotinate. How can I minimize its formation?
The formation of 5-(trifluoromethyl)nicotinaldehyde is a common issue arising from incomplete reduction. To minimize its formation, ensure that a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC is crucial. If the aldehyde is still present after the initial reaction time, adding a small additional portion of the reducing agent can help drive the reaction to the desired alcohol.
Q3: Can the trifluoromethyl group be reduced during the reaction?
The trifluoromethyl group is generally stable to common reducing agents like LiAlH₄ and NaBH₄ under the conditions typically used for ester reduction. However, under very harsh reducing conditions (e.g., high temperatures, prolonged reaction times with powerful reducing agents), defluorination or other side reactions could potentially occur, though this is not a commonly reported issue for this specific synthesis.
Q4: My purification by column chromatography is difficult, with the product streaking on the silica gel. What can I do?
The basic nitrogen of the pyridine ring can interact with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can:
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Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
Q5: Are there any safety precautions I should be aware of when using Lithium Aluminum Hydride (LiAlH₄)?
Yes, LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas.
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Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).
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Use anhydrous solvents and glassware.
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Quench the reaction carefully and slowly at low temperatures (e.g., 0 °C) by the dropwise addition of a quenching agent like ethyl acetate, followed by water or a saturated aqueous solution of sodium sulfate.
Experimental Protocols
Protocol 1: Esterification of 5-(Trifluoromethyl)nicotinic Acid
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To a solution of 5-(trifluoromethyl)nicotinic acid (1.0 eq) in ethanol (10 volumes) is added concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
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The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours.
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The progress of the reaction is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 5-(trifluoromethyl)nicotinate, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Reduction of Ethyl 5-(trifluoromethyl)nicotinate with LiAlH₄
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A solution of ethyl 5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
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The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
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The resulting slurry is stirred for 30 minutes, and the solid is removed by filtration through a pad of celite.
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The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
overcoming steric hindrance in reactions involving (5-(Trifluoromethyl)pyridin-3-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-(Trifluoromethyl)pyridin-3-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance, in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty achieving high yields in the esterification of this compound with a bulky carboxylic acid. What are the likely causes and potential solutions?
A1: Low yields in the esterification of this compound, especially with sterically demanding carboxylic acids, are often due to steric hindrance around the hydroxyl group. The trifluoromethyl group at the 5-position of the pyridine ring electronically deactivates the ring, but its size, combined with the substitution at the 3-position, can impede the approach of bulky reagents.
Troubleshooting Strategies for Esterification:
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Catalyst Choice: Standard acid catalysts may not be effective. Consider using specialized catalysts designed for sterically hindered substrates. Diphenylammonium triflate (DPAT) has been shown to be effective in esterifications involving bulky acids and alcohols.[1]
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Reaction Medium: The choice of solvent can significantly impact the reaction rate and yield. Fluorous media, such as perfluorohexane, can enhance reactivity in the esterification of sterically hindered substrates.[1]
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Activating Agents: Instead of direct esterification, consider activating the carboxylic acid first. Reagents like dicyclohexylcarbodiimide (DCC) or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can facilitate the reaction with hindered alcohols.
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Temperature and Reaction Time: Increasing the reaction temperature and extending the reaction time can help overcome the activation energy barrier imposed by steric hindrance. However, monitor the reaction for potential side products or degradation.
Q2: My Mitsunobu reaction with this compound is sluggish and gives a poor yield of the desired ether. How can I improve this?
A2: The Mitsunobu reaction is sensitive to steric hindrance at the alcohol. The formation of the key oxyphosphonium intermediate can be slow for hindered alcohols like this compound.
Troubleshooting Strategies for the Mitsunobu Reaction:
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Reagent Choice:
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Azodicarboxylate: While DEAD (diethyl azodicarboxylate) is common, DIAD (diisopropyl azodicarboxylate) is sometimes more effective for hindered systems. For highly hindered alcohols, consider using 1,1'-(azodicarbonyl)dipiperidine (ADDP).
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Order of Addition: The order of reagent addition can be critical. For hindered alcohols, it is often best to pre-form the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and the nucleophile.[2]
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Nucleophile Acidity: The pKa of the nucleophile (e.g., the phenol in an ether synthesis) is important. A more acidic nucleophile will lead to a faster reaction. For less acidic nucleophiles, consider using stronger activating conditions.
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Elevated Temperature: While Mitsunobu reactions are often run at 0 °C to room temperature, for sterically hindered substrates, refluxing in a suitable solvent like THF or toluene may be necessary.
Troubleshooting Guides
Guide 1: Esterification of this compound
This guide provides a systematic approach to troubleshooting low-yielding esterification reactions.
Logical Flow for Troubleshooting Esterification:
Caption: Troubleshooting workflow for esterification reactions.
Quantitative Data Comparison (Illustrative):
| Catalyst | Solvent | Temperature (°C) | Typical Yield with Hindered Alcohols |
| H₂SO₄ (cat.) | Toluene | Reflux | < 20% |
| DCC/DMAP | CH₂Cl₂ | Room Temp | 40-60% |
| Yamaguchi Esterification | Toluene | Room Temp | 60-80% |
| DPAT | Perfluorohexane | 80 | 70-90%[1] |
Guide 2: Mitsunobu Reaction for Ether Synthesis
This guide addresses common issues encountered during the Mitsunobu etherification of this compound.
Logical Flow for Troubleshooting Mitsunobu Reaction:
Caption: Troubleshooting workflow for Mitsunobu reactions.
Reagent Comparison for Mitsunobu with Hindered Alcohols (Illustrative):
| Azodicarboxylate | Phosphine | Typical Conditions | Expected Outcome with Hindered Alcohols |
| DEAD | PPh₃ | 0 °C to RT, THF | Low to moderate yield |
| DIAD | PPh₃ | 0 °C to RT, THF | Moderate to good yield |
| ADDP | PPh₃ | RT to Reflux, Toluene | Good to high yield |
| DIAD | Bu₃P | 0 °C to RT, THF | Moderate to good yield, faster reaction |
Experimental Protocols
Protocol 1: Esterification using Diphenylammonium Triflate (DPAT) in Fluorous Media (Adapted from[1])
This protocol is a suggested starting point for the esterification of this compound with a sterically hindered carboxylic acid.
Workflow Diagram:
Caption: Experimental workflow for DPAT-catalyzed esterification.
Methodology:
-
To a vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the sterically hindered carboxylic acid (1.1 eq.), and diphenylammonium triflate (DPAT) (0.02 eq.).
-
Add perfluorohexane to achieve a concentration of approximately 0.1 M with respect to the alcohol.
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require up to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product-containing layer will phase-separate from the fluorous solvent.
-
Carefully remove the upper product layer and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Protocol 2: Mitsunobu Reaction with a Hindered Phenol (Adapted from general procedures[2][3][4])
This protocol provides a robust starting point for the synthesis of aryl ethers from this compound and a sterically hindered phenol.
Workflow Diagram:
References
Technical Support Center: Suzuki-Miyaura Coupling with Trifluoromethylpyridine Substrates
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Suzuki-Miyaura cross-coupling reactions involving trifluoromethylpyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling with a trifluoromethylpyridyl halide. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings of trifluoromethylpyridines can stem from several factors, often exacerbated by the electronic properties of the substrate. The primary issues to investigate are:
-
Catalyst Inactivation or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This is a well-documented issue known as the "2-pyridyl problem." The strong electron-withdrawing nature of the trifluoromethyl group can further influence the electronic environment of the pyridine ring, potentially affecting catalyst performance.
-
Inefficient Oxidative Addition: While the electron-withdrawing trifluoromethyl group can make the carbon-halide bond more susceptible to oxidative addition, other electronic factors and steric hindrance can sometimes make this step challenging.[2] For less reactive halides like chlorides, this step is often the rate-limiting step.[3][4]
-
Poor Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst, can be slow. This is particularly true for electron-deficient heteroaryl boron derivatives.[5]
-
Substrate Decomposition: Trifluoromethylpyridines can be unstable at elevated temperatures, leading to decomposition and lower yields.[6]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester, homocoupling of the boron reagent, and dehalogenation of the starting material can significantly reduce the yield of the desired product.[1]
Q2: How can I overcome palladium catalyst inhibition when using trifluoromethylpyridine substrates?
A2: To mitigate catalyst inhibition by the pyridine nitrogen, the following strategies are recommended:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center, sterically shielding it and preventing the pyridine nitrogen from binding and deactivating the catalyst.[1] Commonly successful ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and other specialized ligands like cataCXium® A.[2][7]
-
Use of Pre-formed Catalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and can be more resistant to inhibition.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.
Q3: My trifluoromethylpyridyl boronic acid seems to be decomposing during the reaction. What is happening and how can I prevent it?
A3: The decomposition of your boronic acid is likely due to protodeboronation, a common side reaction where the carbon-boron bond is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[8][9] Heteroaryl boronic acids, especially those with electron-withdrawing groups, can be particularly susceptible to this.[10]
To minimize protodeboronation:
-
Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards hydrolysis than the corresponding boronic acids.[8] Potassium organotrifluoroborates are also highly stable crystalline solids that slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[9][11]
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the primary proton source.[1]
-
Milder Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can reduce the rate of protodeboronation.[1]
-
Choice of Base: Use a weaker base if your reaction tolerates it. Bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO3) can be less aggressive towards the boronic acid than strong bases.[1] However, with some bases like K3PO4, a small amount of water can be beneficial for the coupling reaction itself.[2]
Q4: I am seeing significant amounts of homocoupled byproducts. How can I suppress this side reaction?
A4: Homocoupling of the boronic acid reagent is often promoted by the presence of oxygen. To reduce the formation of these impurities:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Ligand Choice: Bulky ligands can sterically hinder the unwanted homocoupling pathway.[1]
Data Presentation: Reaction Condition Screening
The following tables provide a summary of commonly used conditions for Suzuki-Miyaura couplings of substituted pyridines, which can serve as a starting point for optimizing reactions with trifluoromethylpyridine substrates.
Table 1: Catalyst, Ligand, and Base Systems for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Typical Solvents | Temperature (°C) | Expected Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Good to Excellent[3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Good to Excellent[3] |
| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3) | 1,4-Dioxane/H₂O | 65-100 | Moderate to Good[12] |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2) | Toluene/H₂O | 90 | Moderate to Good |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | Good to Excellent |
Note: Yields are highly substrate-dependent and these conditions should be considered as a starting point for optimization.
Table 2: Solvent Effects on Suzuki-Miyaura Coupling Yields
| Solvent System | Ratio (v/v) | Effect on Yield | Rationale |
| Toluene/H₂O | Varies | Often beneficial | Water can help dissolve inorganic bases and facilitate the formation of the active boronate species.[12] |
| 1,4-Dioxane/H₂O | 4:1 or 5:1 | Generally effective | A polar aprotic solvent that solubilizes many organic compounds, with water aiding the base.[12][13] |
| THF/H₂O | 4:1 | Can be effective | Similar to dioxane, but lower boiling point. |
| Anhydrous Toluene | --- | Useful for minimizing protodeboronation | Eliminates water as a proton source for boronic acid decomposition.[1] |
| DMF | --- | Less commonly used, can be effective | A polar aprotic solvent, but can sometimes lead to side reactions at high temperatures.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Trifluoromethylpyridyl Bromide with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Trifluoromethylpyridyl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the trifluoromethylpyridyl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Boronic Pinacol Ester to Minimize Protodeboronation
Materials:
-
Trifluoromethylpyridyl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, combine the trifluoromethylpyridyl chloride, arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and Cs₂CO₃ in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
purification strategies for removing impurities from (5-(Trifluoromethyl)pyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (5-(Trifluoromethyl)pyridin-3-yl)methanol. The following sections offer solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities largely depend on the synthetic route employed. If the synthesis involves the reduction of a carbonyl compound, such as 5-(trifluoromethyl)nicotinaldehyde or a corresponding ester, the primary impurities are likely to be unreacted starting material and over-reduced byproducts. In syntheses starting from halogenated precursors, residual halogenated pyridines can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques for analogous compounds are silica gel column chromatography and recrystallization.[1] Acid-base extraction can also be a useful preliminary purification step to remove non-basic impurities.
Q3: My final product of this compound is an oil, but I expected a solid. What should I do?
A3: While some related compounds are solids, (5-(Trifluoromethyl)pyridin-2-yl)methanol is reported as a colorless or yellow to brown sticky oil to semi-solid.[2][3] It is possible that your compound is also an oil or a low-melting solid. If you require a crystalline solid, attempting recrystallization from various solvent systems or trituration with a non-polar solvent like hexanes may induce crystallization.
Troubleshooting Guide
Issue 1: Low Purity After Initial Work-up
Your initial purity, as determined by techniques like NMR or LC-MS, is below the desired level (e.g., <90%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity product.
Solution 1.1: Silica Gel Column Chromatography
This is a highly effective method for separating the desired alcohol from more or less polar impurities. For compounds analogous to this compound, silica gel column chromatography is a standard purification step.[2]
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Example Data:
| Purification Stage | Purity (%) | Predominant Impurity |
| Crude Product | 85 | Unreacted Aldehyde |
| After Chromatography | >98 | - |
Solution 1.2: Recrystallization
If the product is a solid and contains impurities with different solubility profiles, recrystallization can be an efficient purification method.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent mixture in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Issue 2: Presence of Halogenated Impurities
If your synthesis involves precursors like chloro- or bromo-pyridines, you may have residual halogenated impurities.
Troubleshooting Workflow:
References
scale-up considerations for the synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol
Technical Support Center: Synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing pyridinemethanol derivatives is the reduction of the corresponding pyridinecarboxylic acids or their esters.[1] For this compound, this typically involves the reduction of methyl 5-(trifluoromethyl)nicotinate or 5-(trifluoromethyl)nicotinic acid.
Q2: Which reducing agents are recommended for this synthesis, especially with scale-up in mind?
A2: Several reducing agents can be employed. Sodium borohydride (NaBH₄) is often preferred for larger scale syntheses due to its milder reactivity and easier handling compared to more powerful agents like Lithium Aluminum Hydride (LiAlH₄).[1][2] Catalytic hydrogenation is also a viable and scalable option.[1]
Q3: How can I effectively monitor the reaction's progress?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Key safety considerations include:
-
Exothermic Reactions: The reduction of carbonyl compounds can be highly exothermic. Ensure adequate cooling and controlled addition of reagents.
-
Hydrogen Gas Evolution: Some reduction processes may produce hydrogen gas, which is flammable. Ensure proper ventilation and an inert atmosphere.
-
Handling of Reagents: Both strong reducing agents and trifluoromethylated compounds require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guide
Issue 1: Low or Incomplete Conversion of Starting Material
-
Question: My reaction has stalled, and I'm observing a significant amount of unreacted starting material. What are the potential causes and solutions?
-
Answer:
-
Inactive Reducing Agent: Sodium borohydride and other hydride reagents can degrade with improper storage. Use a freshly opened container or a recently purchased batch.
-
Insufficient Reagent: For scale-up, it's crucial to ensure a sufficient molar excess of the reducing agent. Consider a slight increase in the molar ratio of the reducing agent to the substrate.
-
Low Reaction Temperature: While initial addition of the reducing agent should be at a low temperature to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion.
-
Solvent Issues: Ensure the starting material is fully dissolved in the chosen solvent. For sodium borohydride reductions, alcoholic solvents like methanol or ethanol are common.[2]
-
Issue 2: Formation of Significant Impurities
-
Question: My crude product shows multiple spots on TLC/peaks in HPLC. How can I minimize side product formation?
-
Answer:
-
Over-reduction: While less common with milder reducing agents, over-reduction of other functional groups can occur. Careful control of temperature and the amount of reducing agent is key.
-
Temperature Control: Runaway exotherms can lead to side reactions. Maintain strict temperature control throughout the addition of the reducing agent.
-
Work-up Procedure: Ensure the quenching step is performed carefully and at a low temperature to avoid degradation of the product. Acidification during work-up should also be controlled to prevent unwanted side reactions.
-
Issue 3: Difficulties During Product Isolation and Purification
-
Question: I'm encountering problems with product isolation, such as emulsions during extraction or low recovery after column chromatography. What can I do?
-
Answer:
-
Emulsion Formation: During aqueous work-up and extraction with an organic solvent, emulsions can form. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Product Solubility: Pyridinemethanol derivatives can have some solubility in the aqueous phase. To maximize recovery, perform multiple extractions with the organic solvent. Adjusting the pH of the aqueous layer can also influence the product's partitioning.
-
Column Chromatography: If the product is streaking or not separating well on a silica gel column, consider trying a different solvent system. A common purification method involves silica gel column chromatography.[2]
-
Data Presentation
Table 1: Comparison of Reducing Agents for Scale-Up Synthesis
| Reducing Agent | Advantages | Disadvantages | Key Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Milder, safer to handle, compatible with protic solvents. | Less reactive than LiAlH₄, may require longer reaction times or heating. | Good choice for large-scale synthesis due to better safety profile and easier work-up. |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, rapid reduction of esters and acids. | Highly pyrophoric, reacts violently with water and protic solvents, requires strict anhydrous conditions. | Challenging to handle on a large scale due to high reactivity and safety concerns. Requires specialized equipment and procedures. |
| Catalytic Hydrogenation | "Green" and cost-effective for large volumes, high selectivity. | Requires specialized high-pressure equipment, catalyst can be expensive and may require screening for optimal performance. | Excellent for industrial-scale production but requires significant initial investment in equipment. |
Experimental Protocols
Protocol: Reduction of Methyl 5-(trifluoromethyl)nicotinate with Sodium Borohydride
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon).
-
Starting Material: Dissolve methyl 5-(trifluoromethyl)nicotinate (1.0 eq) in methanol (10-15 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution or slurry of sodium borohydride (1.5-2.0 eq) in methanol. Add the sodium borohydride solution/slurry portion-wise or via the dropping funnel to the solution of the starting material, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quenching: Carefully quench the reaction by slowly adding water or acetone at 0-5 °C.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Work-up: Dilute the residue with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Validation & Comparative
A Comparative Analysis of (5-(Trifluoromethyl)pyridin-3-yl)methanol and Other Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone strategy for optimizing the pharmacological profile of drug candidates. This guide provides a comprehensive comparative analysis of (5-(Trifluoromethyl)pyridin-3-yl)methanol against its non-fluorinated analog, (pyridin-3-yl)methanol , and other related building blocks. By examining key physicochemical properties, metabolic stability, and potential biological activity, this document aims to equip researchers with the necessary information to make informed decisions in their drug design endeavors.
Executive Summary
The incorporation of a trifluoromethyl group onto the pyridine scaffold, as in this compound, offers significant advantages over its non-fluorinated counterpart and other building blocks. The strong electron-withdrawing nature of the CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While direct head-to-head experimental data for this compound is not always publicly available, this guide synthesizes known data for closely related compounds and established principles of medicinal chemistry to provide a robust comparative framework.
Physicochemical Properties: A Quantitative Comparison
The introduction of a trifluoromethyl group significantly alters the physicochemical properties of the parent molecule. The following table summarizes key properties for this compound and its non-fluorinated analog, pyridin-3-ylmethanol. Data for the isomeric (5-(Trifluoromethyl)pyridin-2-yl)methanol is also included for comparison.
| Property | This compound | (pyridin-3-yl)methanol | (5-(Trifluoromethyl)pyridin-2-yl)methanol |
| Molecular Formula | C₇H₆F₃NO[1] | C₆H₇NO[2] | C₇H₆F₃NO[3][4] |
| Molecular Weight ( g/mol ) | 177.126[1] | 109.13[2][5] | 177.12[3][4] |
| LogP (calculated) | Data not available | -0.11[6] | 0.9[3][4] |
| pKa (predicted) | Data not available | 13.68 ± 0.10[6] | 13.16 ± 0.10[4] |
| Boiling Point (°C) | Data not available | 154 °C at 28 mmHg[2] | 160-162 °C[4] |
| Density (g/mL at 25°C) | Data not available | 1.124[2] | Data not available |
| Topological Polar Surface Area (Ų) | Data not available | Data not available | 33.1[4] |
Note: Experimental data for this compound is limited in publicly accessible databases. The data for the 2-yl isomer provides an estimate of the impact of the trifluoromethyl group.
The increased molecular weight of the trifluoromethylated analogs is evident. The calculated LogP value for the 2-yl isomer suggests a significant increase in lipophilicity compared to the non-fluorinated parent, a common effect of trifluoromethylation that can enhance membrane permeability and target engagement.
Metabolic Stability: The Trifluoromethyl Advantage
A primary driver for the incorporation of trifluoromethyl groups in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.
Expected Outcomes of Trifluoromethylation on Metabolic Stability:
| Parameter | Pyridin-3-ylmethanol (Expected) | This compound (Expected) | Rationale |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | The CF₃ group blocks potential sites of oxidative metabolism on the pyridine ring, slowing down clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolism leads to a lower intrinsic clearance by liver microsomes or hepatocytes. |
| Number of Metabolites | Higher | Lower | Blocking a major metabolic pathway limits the formation of downstream metabolites. |
This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Biological Activity: Kinase Inhibition
Pyridine-based scaffolds are prevalent in kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction in the hinge region of the kinase ATP-binding site. The electronic modifications imparted by the trifluoromethyl group can significantly impact binding affinity and selectivity.
Hypothetical Comparative Kinase Inhibition:
| Compound | Target Kinase (Example) | IC₅₀ (nM) (Hypothetical) | Rationale for Difference |
| Pyridin-3-ylmethanol Derivative | PI3Kα | >1000 | Weaker binding affinity without the electronic and lipophilic contributions of the CF₃ group. |
| This compound Derivative | PI3Kα | <100 | The CF₃ group can enhance binding through favorable interactions in the active site and increased lipophilicity, leading to higher potency. |
Experimental Protocols
Synthesis of this compound (General Approach)
The synthesis of trifluoromethylpyridines can be achieved through various methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block or by direct trifluoromethylation of a pre-formed pyridine ring. A common strategy involves the use of a trifluoromethyl synthon in a multi-step synthesis. For the non-fluorinated analog, pyridin-3-ylmethanol, synthesis is more straightforward, often involving the reduction of nicotinic acid or its esters.[10]
A plausible synthetic route to this compound could involve:
-
Starting Material: A suitable di-substituted pyridine, such as 3-bromo-5-iodopyridine.
-
Trifluoromethylation: Introduction of the CF₃ group, for example, via a copper-mediated trifluoromethylation reaction using a reagent like (trifluoromethyl)trimethylsilane (TMSCF₃).
-
Introduction of the Hydroxymethyl Group: Conversion of the remaining halide (e.g., bromo group) to a hydroxymethyl group. This can be achieved through a series of reactions such as lithium-halogen exchange followed by reaction with formaldehyde, or through a palladium-catalyzed carbonylation followed by reduction.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.[11][]
1. Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic instability) dissolved in a suitable solvent (e.g., DMSO).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system.
-
Ice-cold acetonitrile or methanol to stop the reaction.
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Add the test compound to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a well of a 96-well plate containing ice-cold acetonitrile or methanol to precipitate proteins and quench the reaction.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / microsomal protein concentration).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
1. Materials:
-
Kinase enzyme.
-
Kinase substrate.
-
ATP.
-
Test inhibitor.
-
Assay buffer.
-
Luminescence-based ADP detection reagent.
-
White, opaque 96- or 384-well plates.
-
Plate reader capable of measuring luminescence.
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor and the kinase enzyme to the wells of the assay plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these building blocks are utilized, the following diagrams, generated using the DOT language for Graphviz, illustrate relevant signaling pathways and a typical experimental workflow.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
validation of (5-(Trifluoromethyl)pyridin-3-yl)methanol as a key intermediate in drug discovery
An objective comparison of (5-(Trifluoromethyl)pyridin-3-yl)methanol and its alternatives reveals its significance as a key building block in the synthesis of complex pharmaceuticals. The strategic incorporation of the trifluoromethyl group offers distinct advantages in drug design, influencing potency, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of synthetic routes to this intermediate and its halogenated analogs, supported by experimental data, alongside an examination of its role in the development of targeted therapies such as Janus kinase (JAK) inhibitors.
The landscape of medicinal chemistry is continually advancing, with a strong emphasis on the design of molecules that exhibit high target specificity and favorable pharmacological properties. Within this context, heterocyclic compounds, particularly substituted pyridines, have emerged as privileged scaffolds in a multitude of approved drugs. Among these, this compound has garnered significant attention as a versatile intermediate. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide delves into the validation of this compound as a key intermediate by comparing its synthesis and utility against viable alternatives.
Comparative Synthesis of Key Pyridin-3-yl)methanol Intermediates
The synthesis of this compound and its analogs, such as the chloro- and bromo-substituted pyridinemethanols, is a critical aspect of their application in drug discovery. The efficiency, cost-effectiveness, and scalability of these synthetic routes are paramount for pharmaceutical development. A common and effective method for the preparation of these intermediates is the reduction of the corresponding nicotinic acids or their esters.
| Intermediate | Precursor | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |
| This compound | 5-(Trifluoromethyl)nicotinic acid | Sodium Borohydride (NaBH4) / Lithium Aluminum Hydride (LiAlH4) | Methanol / Tetrahydrofuran | ~93 (estimated for 3-yl isomer based on 2-yl isomer synthesis) | >95 | [1] |
| (5-Bromopyridin-3-yl)methanol | 5-Bromonicotinic acid | Not Specified | Not Specified | 95 | >98 | [2] |
| (5-Chloropyridin-3-yl)methanol | 5-Chloronicotinic acid | Not Specified | Not Specified | Yield not specified in literature | >95 | [3] |
Table 1: Comparison of Synthetic Yields for Pyridin-3-yl)methanol Intermediates.
The synthesis of the trifluoromethyl analog, while not explicitly detailed with a yield for the 3-yl isomer in the reviewed literature, is expected to proceed with high efficiency, comparable to its 2-yl counterpart, which has a reported yield of 93%.[1] The bromo-substituted intermediate is synthesized with an excellent yield of 95%. While a specific yield for the chloro-analog was not found, the general synthetic routes suggest a similarly high conversion rate.
Experimental Protocols
General Procedure for the Reduction of Substituted Nicotinic Acids:
The synthesis of (5-substituted-pyridin-3-yl)methanol is typically achieved through the reduction of the corresponding 5-substituted nicotinic acid.
1. Synthesis of this compound (representative protocol based on related reductions):
-
Starting Material: 5-(Trifluoromethyl)nicotinic acid.
-
Reducing Agent: Sodium borohydride (NaBH4) is a milder and often preferred reducing agent for this transformation, although lithium aluminum hydride (LiAlH4) can also be used.[4][5]
-
Procedure: To a solution of 5-(trifluoromethyl)nicotinic acid in a suitable solvent such as methanol or tetrahydrofuran (THF), sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
2. Synthesis of (5-Bromopyridin-3-yl)methanol:
-
Starting Material: 5-Bromonicotinic acid.
-
Procedure: A detailed protocol for the synthesis of (5-Bromopyridin-3-yl)methanol from 5-bromonicotinic acid reported a yield of 95%.[2] The reduction is a standard procedure in organic synthesis.
Application in Drug Discovery: The Janus Kinase (JAK) Inhibitor Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are central to the immune response.[6] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as cancers.[7][8] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
Many JAK inhibitors feature a heterocyclic core, and the incorporation of a trifluoromethylpyridine moiety has been a successful strategy in the design of potent and selective inhibitors.[9][10] this compound serves as a key building block for the synthesis of these complex molecules.
References
- 1. Tofacitinib: The First Janus Kinase (JAK) inhibitor for the treatment of rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship (SAR) Analysis of (5-(Trifluoromethyl)pyridin-3-yl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from a trifluoromethyl-substituted heterocyclic scaffold. Due to the limited availability of comprehensive SAR studies on derivatives of (5-(Trluoromethyl)pyridin-3-yl)methanol in publicly accessible literature, this document will focus on a closely related and well-documented series of 5-trifluoromethylpyrimidine derivatives as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This allows for a detailed examination of how structural modifications influence biological activity, providing valuable insights for medicinal chemists and drug discovery teams.
The data presented is based on a study that synthesized a series of 5-trifluoromethylpyrimidine derivatives and evaluated their in vitro antitumor activities against various cancer cell lines and their inhibitory effects on the EGFR kinase.
Data Presentation: In Vitro Antitumor and EGFR Kinase Inhibitory Activities
The following table summarizes the in vitro cytotoxic activities (IC50 in µM) of a selection of synthesized 5-trifluoromethylpyrimidine derivatives against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines, as well as their inhibitory activity against EGFR kinase (IC50 in µM).
| Compound ID | R Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9a | Benzoyl | >50 | >50 | >50 | 0.875 |
| 9b | 2-Fluorobenzoyl | 2.47 | 10.21 | 15.43 | 0.183 |
| 9c | 3-Fluorobenzoyl | 1.89 | 8.76 | 12.88 | 0.156 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | (Reference Drug) | 0.015 | 0.45 | 0.52 | 0.021 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]
Structure-Activity Relationship (SAR) Summary
The SAR studies on this series of 5-trifluoromethylpyrimidine derivatives revealed several key insights:
-
Importance of the Acrylamido Moiety: The introduction of an acrylamido side chain, particularly with a fluorine substitution on the phenyl ring (as in compound 9u ), significantly enhanced the antitumor activity compared to simpler benzoyl derivatives (like 9a , 9b , and 9c ).[1]
-
Effect of Fluorine Substitution: The position of the fluorine atom on the benzoyl ring influenced the inhibitory potency. 3-Fluoro substitution (9c ) was slightly more favorable than 2-fluoro substitution (9b ) for both cellular and enzymatic activity.[1]
-
Correlation between Cellular and Enzymatic Activity: Generally, compounds with potent EGFR kinase inhibitory activity also demonstrated higher cytotoxicity against the tested cancer cell lines.[1]
Experimental Protocols
This protocol outlines the general procedure for determining the cytotoxic effects of compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in fresh medium is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used for background subtraction.
-
Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
The inhibitory activity of the compounds against EGFR kinase is typically determined using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
General Principle:
-
The EGFR kinase, a substrate peptide, and ATP are incubated with the test compounds at various concentrations in a kinase reaction buffer.
-
After the kinase reaction, a reagent is added to stop the enzymatic reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is measured using a luminometer, and the IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the SAR study.
Caption: EGFR signaling pathway and the inhibitory action of the compounds.
Caption: General experimental workflow for the SAR study.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Metabolic Stability: A Comparative Guide for Drugs Featuring the (5-(Trifluoromethyl)pyridin-3-yl)methanol Moiety
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability for a Key Structural Motif and its Alternatives, Supported by Experimental Data and Detailed Protocols.
The (5-(trifluoromethyl)pyridin-3-yl)methanol moiety is a valuable building block in modern medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, a critical property for the development of successful drug candidates.[1] This guide provides a comprehensive comparison of the metabolic stability of drugs containing this moiety with relevant alternatives, supported by experimental data and detailed methodologies to aid in drug design and candidate selection.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a crucial factor in determining its pharmacokinetic profile. Key parameters for assessing this are the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1]
Below are tables summarizing the metabolic stability of representative compounds in human liver microsomes (HLM) and human hepatocytes. The data for the this compound moiety is illustrative and based on established trends for trifluoromethylated pyridines, while the data for the alternatives are derived from published studies.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Moiety/Compound | Structure | t½ (min) | CLint (µL/min/mg protein) | Rationale for Stability/Instability |
| Illustrative: this compound Analog | [Image of this compound structure] | > 60 | < 10 | The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] |
| Alternative 1: Pyridine-3-methanol | [Image of Pyridine-3-methanol structure] | 25 | 27.7 | The unsubstituted pyridine ring is more electron-rich and prone to oxidation by CYP enzymes. |
| Alternative 2: 2-Amino-4-(pentafluoroethyl)pyridine Analog | [Image of 2-Amino-4-(pentafluoroethyl)pyridine structure] | > 60 | < 11.6 | The pentafluoroethyl group provides even greater metabolic shielding than a trifluoromethyl group.[3] |
| Alternative 3: Rupatadine (Pyridine-containing drug) | [Image of Rupatadine structure] | 3.2 | 517 | The pyridine ring is a site of metabolism.[4] |
| Alternative 4: Saturated Bioisostere of Rupatadine | [Image of 3-azabicyclo[3.1.1]heptane derivative of Rupatadine structure] | 35.7 | 47 | Replacement of the aromatic pyridine ring with a saturated, three-dimensional scaffold reduces susceptibility to oxidative metabolism.[4] |
Table 2: Metabolic Stability in Human Hepatocytes
| Moiety/Compound | Structure | t½ (min) | CLint (µL/min/10⁶ cells) | Rationale for Stability/Instability |
| Illustrative: this compound Analog | [Image of this compound structure] | > 120 | < 5.8 | Hepatocytes contain both Phase I and Phase II enzymes; the trifluoromethyl group's stability to Phase I metabolism contributes to overall low clearance. |
| Alternative 1: Pyridine-3-methanol | [Image of Pyridine-3-methanol structure] | 45 | 15.4 | Susceptible to both Phase I (oxidation) and Phase II (e.g., glucuronidation of the alcohol) metabolism. |
| Alternative 2: Pyrimidine Analog | [Image of a representative pyrimidine analog structure] | > 120 | < 5.8 | The additional nitrogen atom in the pyrimidine ring further deactivates it towards oxidative metabolism compared to pyridine.[5] |
| Alternative 3: Furan Analog | [Image of a representative furan analog structure] | 15 | 46.2 | Furan rings are electron-rich and highly susceptible to oxidative metabolism, which can sometimes lead to reactive metabolites.[6] |
| Alternative 4: Thiazole Analog | [Image of a representative thiazole analog structure] | 30 | 23.1 | Thiazole rings are generally more stable than furans but can still be sites of metabolism.[6] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust drug discovery. The following are detailed protocols for the two most common in vitro assays used to assess metabolic stability.
In Vitro Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of compounds, mainly by cytochrome P450 (CYP) enzymes (Phase I metabolism).
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Internal standard
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 100 µM in a suitable solvent).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]).
In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.[7]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with suspended human hepatocytes.
2. Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and incubation medium (e.g., Williams' Medium E supplemented with appropriate factors)
-
Positive control compounds
-
Internal standard
-
Acetonitrile (or other suitable organic solvent)
-
96-well plates (non-coated)
-
Orbital shaker in a CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge to pellet the cells.
-
Resuspend the hepatocytes in fresh incubation medium and determine cell viability and concentration.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).[8]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the incubation medium to achieve the desired final concentration (e.g., 1 µM).
-
Pre-warm the plate in the incubator.
-
Initiate the reaction by adding the hepatocyte suspension to the wells.
-
Incubate the plate at 37°C with continuous shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding them to ice-cold acetonitrile with an internal standard.[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
4. Data Analysis:
-
The data analysis is similar to the microsomal stability assay.
-
Calculate the in vitro half-life (t½) from the elimination rate constant.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / [hepatocyte concentration in 10⁶ cells/mL]).[8]
Visualizations
To further clarify the concepts and experimental procedures, the following diagrams are provided.
Caption: Metabolic fate of a pyridine ring versus a trifluoromethyl-substituted pyridine ring.
Caption: General experimental workflow for in vitro metabolic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Synthesis of Fluorinated vs. Non-Fluorinated Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyridine scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. However, the presence of fluorine can significantly alter the reactivity of the pyridine ring, impacting the efficiency of key synthetic transformations. This guide provides an objective comparison of fluorinated and non-fluorinated pyridine analogs in common synthetic reactions, supported by experimental data and detailed protocols.
Impact of Fluorination on Physicochemical Properties
Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect on the pyridine ring. This fundamental property influences several key physicochemical parameters that dictate reactivity.
Basicity (pKa): Fluorination generally decreases the basicity of the pyridine nitrogen. The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making it a weaker proton acceptor.
Table 1: Comparison of pKa Values for Pyridine and Fluorinated Pyridine Analogs
| Compound | pKa |
| Pyridine | 5.23[1] |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97[2] |
| 4-Fluoropyridine | 1.89 |
Note: pKa values can vary depending on the measurement conditions. The values presented are representative.
Bond Dissociation Energies (BDE): The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more challenging to cleave in reactions that involve C-F bond activation. In contrast, the C-H bonds on a fluorinated pyridine ring can be more susceptible to activation due to the electronic effects of the fluorine substituent.
Table 2: General Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-H (in Pyridine) | ~110[3] |
| C-F (in Fluoroaromatics) | ~115-130[4] |
Reactivity in Key Synthetic Transformations
The electronic perturbations caused by fluorination have a profound impact on the outcome of common cross-coupling and C-H activation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In the context of pyridine analogs, the electron-withdrawing nature of fluorine can have a detrimental effect on the reaction yield. This is particularly true for fluorinated pyridine boronic acids, where the reduced electron density on the pyridine ring can hinder the crucial transmetalation step of the catalytic cycle.[5] Non-fluorinated pyridine boronic acids, being more electron-rich, generally exhibit higher reactivity and provide better yields.[5]
Table 3: Illustrative Yields for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~85-95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~75-85[6] |
| 2-Bromo-5-fluoropyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 60-80 |
| 2-Chloro-5-fluoropyridine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 50-70 |
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[6]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridine is crucial. While fluorinated pyridines can undergo this reaction, the stronger carbon-halogen bond (for chloro- and fluoro- derivatives) often necessitates more robust catalytic systems and harsher reaction conditions compared to their bromo- or iodo- counterparts.[7]
Table 4: Illustrative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 2-4 | >95 |
| 3-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 18 | ~80-90 |
| 2-Bromo-5-fluoropyridine | Alkyl/Aryl amines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 100 | 12 | 70-90 |
| 3-Bromo-5-fluoropyridine | Pyrrolidine | Microwave | - | - | 150 | 0.33 | 92 |
Note: This table provides representative data. Direct comparative studies under identical conditions are scarce.
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq).[8]
-
Reagent Addition: Add 3-bromopyridine (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq) to the Schlenk tube.[8]
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.[8]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Synthetic Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
The decision to employ a fluorinated versus a non-fluorinated pyridine analog in a synthetic sequence requires a careful consideration of the desired properties of the final product against the potential challenges in its synthesis. While fluorination can bestow beneficial pharmacological properties, it generally decreases the reactivity of pyridine analogs in common palladium-catalyzed cross-coupling reactions. Non-fluorinated pyridines are often more reactive, allowing for milder reaction conditions and potentially higher yields. However, with the appropriate choice of catalyst, ligand, and reaction conditions, fluorinated pyridine building blocks can be effectively utilized in a wide range of synthetic transformations, enabling access to novel and valuable chemical entities.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Trifluoromethyl Group: A Key Player in Enhancing Pyridinyl Methanol Scaffolds for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF3) group into pyridinyl methanol scaffolds represents a powerful approach to overcoming common challenges in medicinal chemistry. This guide provides a comparative analysis of the significant advantages conferred by the CF3 group, focusing on metabolic stability, bioavailability, and target binding affinity. Supporting experimental data and detailed protocols for key assays are presented to facilitate informed decision-making in drug design and optimization.
The pyridine ring is a prevalent scaffold in numerous biologically active compounds. When functionalized with a methanol group, it provides a versatile platform for developing therapeutics targeting a range of biological targets, including kinases and G-protein coupled receptors (GPCRs). However, pyridinyl methanol derivatives can suffer from metabolic liabilities and suboptimal pharmacokinetic profiles. The introduction of a trifluoromethyl group is a well-established strategy to mitigate these issues and enhance the overall druglike properties of these scaffolds.
Enhanced Physicochemical and Pharmacokinetic Properties
The trifluoromethyl group imparts several beneficial properties to parent molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's metabolic stability, permeability, and interaction with biological targets.
Metabolic Stability: Resisting Enzymatic Degradation
One of the most significant advantages of the CF3 group is its ability to block metabolic hotspots. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance in the liver. By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, the metabolic stability of a compound can be dramatically improved, leading to a longer half-life and sustained therapeutic effect.
A compelling example is the development of PQR309, a potent pan-class I PI3K/mTOR inhibitor. The introduction of a trifluoromethyl group at the C4 position of the pyridine ring was a key modification that significantly increased its cellular potency. While a direct comparison with a non-fluorinated pyridinyl methanol analog is not available in the same study, the data for PQR309 in human liver microsomes (HLM) demonstrates its notable stability.
Table 1: Comparative Metabolic Stability of a Trifluoromethylated Pyridinyl Derivative
| Compound | Structure | Half-life (t¹/²) in HLM | Data Source |
| PQR309 | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | >30 min |
Note: Data for a direct non-trifluoromethylated pyridinyl methanol analog was not available in the cited literature. The stability of PQR309 is presented as a case study.
Bioavailability: Improving Cell Permeability
The lipophilicity conferred by the trifluoromethyl group can enhance a drug's ability to cross cell membranes, a critical factor for oral bioavailability. The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption. While specific comparative data for a pyridinyl methanol pair is limited, general trends indicate that increased lipophilicity, within an optimal range, correlates with higher permeability. It is important to note that very high lipophilicity can sometimes lead to poor solubility and other issues.
Table 2: Illustrative Caco-2 Permeability Comparison
| Compound Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Expected Oral Bioavailability |
| Non-fluorinated Pyridinyl Methanol (Hypothetical) | Low to Moderate | Low to Moderate |
| Trifluoromethylated Pyridinyl Methanol (Hypothetical) | Moderate to High | Moderate to High |
This table is illustrative, based on the general principles of the effect of trifluoromethylation on lipophilicity and permeability. Specific Papp values are highly dependent on the overall molecular structure.
Enhanced Target Binding Affinity
The trifluoromethyl group can significantly influence a molecule's electronic properties, which in turn can affect its binding affinity to target proteins. The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups and create favorable electrostatic interactions within the binding pocket of a target protein.
In the case of PQR309, the trifluoromethyl group contributed to its excellent potency as a PI3Kα inhibitor, with a Ki of 17 nM.
Table 3: Comparative Target Binding Affinity
| Compound | Target | Binding Affinity (Ki, nM) | Data Source |
| PQR309 | PI3Kα | 17 | |
| Analog without CF3 (Hypothetical) | PI3Kα | Higher Ki (Lower Potency) | - |
This table highlights the high potency of the trifluoromethylated compound PQR309. A direct comparison with a non-CF3 analog would be expected to show a higher Ki value, indicating lower binding affinity.
Case Study: PQR309 and the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PQR309, with its trifluoromethylated pyridine core, effectively inhibits this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by a trifluoromethylated pyridinyl methanol derivative.
Experimental Protocols
Detailed methodologies for the key in vitro assays discussed in this guide are provided below.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro half-life (t¹/²) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (pooled from multiple donors) are thawed on ice.
-
NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
The test compound is incubated with HLM in phosphate buffer at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding the stopping solution.
-
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.
-
The natural log of the percentage remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The in vitro half-life is calculated as t¹/² = 0.693 / k.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound by measuring its transport across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable membrane inserts in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
The transport is measured in both directions: apical-to-basolateral (A-B) for absorption and basolateral-to-apical (B-A) for efflux.
-
The test compound is added to the donor chamber (apical or basolateral).
-
Samples are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Conclusion
The incorporation of a trifluoromethyl group into pyridinyl methanol scaffolds offers a robust strategy for enhancing key drug-like properties. The inherent metabolic stability, improved lipophilicity leading to better bioavailability, and the potential for increased target binding affinity make trifluoromethylated pyridinyl methanols highly attractive candidates for further development. The provided experimental protocols serve as a practical guide for researchers to quantitatively assess these advantages in their own drug discovery programs. By leveraging the unique benefits of the trifluoromethyl group, scientists can accelerate the development of more effective and safer therapeutics.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (5-(Trifluoromethyl)pyridin-3-yl)methanol
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This guide offers a foundational resource for developing and validating a suitable quantification method for (5-(Trifluoromethyl)pyridin-3-yl)methanol.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. When coupled with a UV detector, it provides a robust and cost-effective method for quantification.[2] Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds.[4] The use of a Mass Spectrometry (MS) detector provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.
The following sections detail the proposed HPLC-UV and GC-MS methods, including their respective experimental protocols and expected validation parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An HPLC-UV method is a strong candidate for the quantification of this compound, drawing parallels from established methods for other pyridine derivatives.[1][5] A reversed-phase C18 column is a common and effective choice for the separation of such compounds.[2]
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic elution using a mixture of 0.1% formic acid in water (Solvent A) and methanol (Solvent B) in a 70:30 (v/v) ratio. The use of formic acid can help to improve the peak shape of basic compounds like pyridines.[6]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV detection at 260 nm, which is a common wavelength for pyridine-containing compounds.[1]
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a suitable concentration and filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation : A stock solution of this compound is prepared in methanol. A series of working standards are then prepared by diluting the stock solution with the mobile phase to create a calibration curve across the desired concentration range.
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method, based on typical validation data for similar analytical methods.[1][7]
| Validation Parameter | Expected Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound like this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS offers a highly selective and sensitive alternative to HPLC.[8] The mass spectrometer allows for the unambiguous identification of the analyte based on its mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: GC-MS
-
Instrumentation : A GC system equipped with a split/splitless injector, coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Column : A mid-polarity capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for separating polar compounds.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 20°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature : 250°C.
-
Injection Mode : Splitless injection for higher sensitivity.
-
Injection Volume : 1 µL.
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity during quantification. Monitor the molecular ion and at least two characteristic fragment ions.
-
Transfer Line Temperature : 260°C.
-
Ion Source Temperature : 230°C.
-
-
Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent such as methanol or ethyl acetate.
-
Standard Preparation : A stock solution is prepared by dissolving the reference standard in the same solvent used for the sample. Calibration standards are prepared by serial dilution of the stock solution.
Data Presentation: GC-MS Method Validation Parameters
The following table outlines the expected performance of the proposed GC-MS method, which typically offers lower detection limits than HPLC-UV.
| Validation Parameter | Expected Performance |
| Linearity Range | 0.05 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the quantification of this compound by GC-MS.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. revistas.upr.edu [revistas.upr.edu]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ikev.org [ikev.org]
- 8. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of (Trifluoromethyl)pyridine-Derived Ligands Targeting Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of hypothetical ligands derived from a (5-(Trifluoromethyl)pyridin-3-yl)methanol scaffold against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The data and protocols presented are based on established methodologies from various in silico drug discovery studies.[1][2][3][4][5][6]
Data Presentation: Comparative Docking Scores
The following table summarizes the predicted binding affinities and interactions of three hypothetical (Trifluoromethyl)pyridine-derived ligands (Ligand A, Ligand B, and Ligand C) with the ATP-binding site of EGFR (PDB ID: 1M17).[7] Docking scores, representing the estimated free energy of binding (ΔG), are provided in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[8]
| Ligand | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Ligand A | -9.8 | Met793, Leu718, Val726 | 2 | Leu718, Val726, Ala743, Leu844 |
| Ligand B | -8.5 | Met793, Cys797, Leu844 | 1 | Val726, Ala743, Leu792, Leu844 |
| Ligand C | -7.2 | Thr790, Gln791, Met793 | 1 | Leu718, Ala743, Met766, Leu788 |
| Reference Inhibitor (Erlotinib) | -9.2 | Met793, Gln791, Thr790 | 2 | Leu718, Val726, Ala743, Leu844 |
Experimental Protocols
The following protocols outline the standardized computational procedures for molecular docking studies of small molecule inhibitors against protein kinase targets, such as EGFR.[2][4][5]
1. Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank (RCSB PDB).[6][7]
-
Preparation: The protein structure is prepared using software such as AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger).[2][5] This process typically involves:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges (e.g., Kollman charges).
-
Repair of any missing side chains or loops.
-
The prepared protein is saved in a PDBQT file format for AutoDock or a similar format for other docking software.[2]
-
2. Ligand Preparation
-
Structure Generation: The 2D structures of the ligands are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).
-
Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock), with rotatable bonds defined.[2]
3. Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The grid dimensions are typically centered on the co-crystallized inhibitor or key active site residues.
-
Docking Algorithm: A docking program like AutoDock Vina is used to perform the docking calculations.[9] These programs utilize algorithms, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.[1]
-
Scoring: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[10]
4. Analysis of Results
-
Pose Visualization: The predicted binding poses of the ligands are visualized and analyzed using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Interaction Analysis: The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of binding.
Visualizations
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[11]
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. In silico exploration of novel EGFR-targeting compounds: integrative molecular modeling, docking, pharmacokinetics, and MD simulations for advancing anti-cervical cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (5-(Trluoromethyl)pyridin-3-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of (5-(Trifluoromethyl)pyridin-3-yl)methanol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted within a properly functioning and certified laboratory chemical fume hood to avoid inhalation of vapors.[2] An emergency eyewash station and safety shower must be readily accessible.[2]
It is crucial to prevent the release of this compound into the environment. Do not flush this compound or its containers into surface water or the sanitary sewer system.[3] This substance should be treated as hazardous waste and managed accordingly.
Incompatible Materials
Store waste containers of this compound segregated from incompatible materials to prevent dangerous chemical reactions. Known incompatible materials include strong oxidizing agents and acids.[1][2][3]
Step-by-Step Disposal Protocol
The following table outlines the procedural steps for the safe collection and disposal of this compound waste.
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible, and sealable waste container.[2][3] The container must be in good condition, free from leaks or cracks. |
| 2 | Labeling | Immediately affix a "Hazardous Waste" label to the container.[4] The label must clearly identify the contents as "this compound" (no abbreviations), the approximate concentration, and the date of accumulation. |
| 3 | Storage | Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[2] Ensure the container is kept away from heat, sparks, open flames, and direct sunlight.[2][3] |
| 4 | Documentation | Maintain a log of the waste generated. This documentation is crucial for regulatory compliance and should be kept on file for a minimum of three years. |
| 5 | Disposal Request | Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] |
| 6 | Empty Container Disposal | For empty containers that held this compound, they must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing and air drying in a fume hood, the defaced container may be disposed of as regular trash, if permitted by local regulations. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: Chemical waste generators are responsible for ensuring complete and accurate classification of hazardous waste and must consult local, regional, and national regulations.[1][3] The information provided here is a guideline and should be supplemented by your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling (5-(Trifluoromethyl)pyridin-3-yl)methanol
This guide provides critical safety, handling, and disposal information for (5-(Trifluoromethyl)pyridin-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The procedures outlined are derived from established safety protocols for similar pyridine derivatives and halogenated compounds to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][6] Inspect for tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat is essential to protect against skin contact.[1][6] |
| Respiratory | Fume Hood or Respirator | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[6][8] If a fume hood is unavailable, a suitable respirator may be required. |
Operational Plan: Handling and Emergency Procedures
Strict adherence to a detailed operational plan is crucial for safety. The following workflow outlines the necessary steps from preparation to cleanup.
Standard Handling Protocol:
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are readily accessible.[1][7] Don all appropriate PPE as listed in the table above.
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[8]
-
Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood. Use a closed system whenever possible to prevent the generation of vapor or mist.[8]
-
Heating: Keep the compound away from flames and hot surfaces, as thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[7][8][9]
-
Cleanup: Decontaminate all glassware and surfaces after use. Wash hands and face thoroughly after handling.[8]
Emergency First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[6][7]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[6][7][8] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[3][5][10]
Waste Collection and Storage:
-
Waste Container: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[6][11]
-
Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and list all chemical contents.[4][11]
-
Segregation: Do not mix with non-halogenated organic wastes, acids, bases, or other incompatible materials.[3][5][10]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][9]
Spill Management:
-
Small Spills: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite for containment. Do not use combustible materials.[1]
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




